molecular formula C11H21ClN2 B135644 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride CAS No. 157197-54-1

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

カタログ番号: B135644
CAS番号: 157197-54-1
分子量: 216.75 g/mol
InChIキー: GJECSWIRMFBYOI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is a significant organic salt primarily recognized in scientific research as a key precursor for the generation of 1,3-di-tert-butylimidazol-2-ylidene, a stable N-heterocyclic carbene (NHC) . NHCs are a pivotal class of compounds in modern organometallic chemistry and catalysis, serving as excellent ligands for various transition metals. Researchers utilize these NHC complexes to catalyze a wide array of organic transformations, including cross-coupling reactions and polymerization processes, due to their exceptional stability and electron-donating properties. The steric bulk provided by the tert-butyl groups on the imidazolium ring is a critical structural feature that contributes to the stability and reactivity of the resulting carbene. This compound is intended for research and further manufacturing use only and is not intended for direct human use.

特性

IUPAC Name

1,3-ditert-butylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECSWIRMFBYOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464740
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157197-54-1
Record name 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157197-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of compounds with significant applications in organometallic chemistry, catalysis, and materials science. The sterically demanding di-tert-butyl substitution pattern of this particular imidazolium salt imparts unique properties to the corresponding carbene, influencing the stability and reactivity of its metal complexes.

Compound Identification and Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 157197-54-1[1][2]
Molecular Formula C₁₁H₂₁ClN₂[1][2]
Molecular Weight 216.75 g/mol [1][2]
Melting Point 209 °C[2]
Physical Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen)[2]

Synthesis

A plausible synthetic workflow is illustrated below:

synthesis_workflow cluster_reactants Reactants imidazole 1-tert-butylimidazole reflux Reflux (12-24 hours) imidazole->reflux tbucl tert-butyl chloride tbucl->reflux solvent Polar Aprotic Solvent (e.g., Acetonitrile or THF) solvent->reflux product This compound workup Work-up & Purification (e.g., Recrystallization) reflux->workup workup->product

A representative workflow for the synthesis of this compound.
Representative Experimental Protocol

This protocol is a representative example based on general procedures for the synthesis of similar imidazolium salts and should be optimized for specific laboratory conditions.

Materials:

  • 1-tert-butylimidazole

  • tert-butyl chloride (excess)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran (THF))

  • Anhydrous diethyl ether or other suitable non-polar solvent for washing

Procedure:

  • To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-tert-butylimidazole and the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of tert-butyl chloride to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by filtration. If no precipitate is present, remove the solvent under reduced pressure.

  • Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or acetone.

  • Dry the purified product under vacuum to yield this compound as a solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
C(CH₃)₃ ~1.76Singlet18HProtons of the two tert-butyl groups
N-CH-CH-N ~7.5-7.8Doublet or Triplet2HProtons at the C4 and C5 positions of the imidazolium ring
N-CH-N ~9.0-10.0Singlet1HProton at the C2 position of the imidazolium ring
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
C(CH₃)₃ ~30-32Methyl carbons of the tert-butyl groups
C(CH₃)₃ ~60-62Quaternary carbons of the tert-butyl groups
N-CH-CH-N ~120-125Carbons at the C4 and C5 positions of the imidazolium ring
N-CH-N ~135-140Carbon at the C2 position of the imidazolium ring

Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode
~3150-3050C-H stretching of the imidazolium ring
~2980-2870C-H stretching of the tert-butyl groups
~1570-1550C=N and C=C stretching of the imidazolium ring
~1470-1450C-H bending of the tert-butyl groups
~1170C-N stretching
~800-600Out-of-plane C-H bending of the imidazolium ring
Mass Spectrometry (MS)
Technique Expected m/z Assignment
ESI-MS (+)181.17[M-Cl]⁺, corresponding to the cationic portion of the molecule, [C₁₁H₂₁N₂]⁺

Logical Relationships in Characterization

The logical flow for confirming the structure of the synthesized product is outlined below.

characterization_logic cluster_confirmation Structural Confirmation synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Confirm proton and carbon environment ir FT-IR Spectroscopy synthesis->ir Identify functional groups ms Mass Spectrometry synthesis->ms Determine molecular ion mass structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed

Logical workflow for the structural confirmation of the synthesized product.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a specific, detailed experimental protocol from a primary research article was not identified in the literature search, a representative method has been provided based on the synthesis of analogous compounds. The expected characterization data presented here should serve as a valuable reference for researchers working with this and related N-heterocyclic carbene precursors. The unique steric bulk provided by the tert-butyl groups makes this compound an important building block for the development of novel catalysts and materials.

References

physical and chemical properties of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a prominent member of the imidazolium salt family, widely recognized for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are powerful organocatalysts and ligands in transition metal catalysis, finding applications in a myriad of organic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in catalysis. The bulky tert-butyl groups confer unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity.

Core Properties

This section summarizes the key physical and chemical identifiers for this compound.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 157197-54-1
Molecular Formula C₁₁H₂₁ClN₂
Molecular Weight 216.75 g/mol
Appearance Solid
Melting Point 209 °C
Boiling Point Not available
Density Not available
Solubility Soluble in polar organic solvents.
Purity Typically available as >97%

Synthesis and Characterization

The synthesis of this compound is typically achieved through the quaternization of 1-tert-butylimidazole with tert-butyl chloride.

Experimental Protocol: Synthesis

Materials:

  • 1-tert-butylimidazole

  • tert-Butyl chloride

  • Anhydrous toluene (or another suitable high-boiling, non-polar solvent)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1-tert-butylimidazole (1.0 eq) in anhydrous toluene.

  • Add tert-butyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, a white precipitate of this compound will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the product under vacuum to yield pure this compound.

Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Expected Chemical Shifts (δ):

      • ~1.7 ppm (s, 18H, C(CH₃)₃)

      • ~7.5 ppm (d, 2H, N-CH=CH-N)

      • ~10.0 ppm (s, 1H, N-CH-N)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Expected Chemical Shifts (δ):

      • ~31 ppm (C(CH₃)₃)

      • ~61 ppm (C(CH₃)₃)

      • ~121 ppm (N-CH=CH-N)

      • ~136 ppm (N-CH-N)

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Expected Absorptions (cm⁻¹):

    • ~3150-3050 (C-H stretching of the imidazolium ring)

    • ~2980-2850 (C-H stretching of the tert-butyl groups)

    • ~1570-1550 (C=N and C=C stretching of the imidazolium ring)

2.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) is typically used for ionic compounds.

  • Expected Ion: The cationic part, [C₁₁H₂₁N₂]⁺, will be detected with an m/z of 181.17.

Chemical Properties and Applications

The primary chemical significance of this compound lies in its role as a stable precursor to the N-heterocyclic carbene (NHC), 1,3-di-tert-butylimidazol-2-ylidene. This transformation is readily achieved by deprotonation at the C2 position of the imidazolium ring using a suitable base.

Generation of the N-Heterocyclic Carbene

The acidic proton at the C2 position of the imidazolium ring can be abstracted by a strong base, such as sodium hydride, potassium tert-butoxide, or an organolithium reagent, to generate the free carbene.

G Imidazolium 1,3-di-tert-butyl-1H- imidazol-3-ium chloride Carbene 1,3-di-tert-butyl- imidazol-2-ylidene (NHC) Imidazolium->Carbene + Base Base Strong Base (e.g., NaH, KOtBu) Byproducts Base-H⁺ + Cl⁻

Carbene Generation from Imidazolium Salt.
Applications in Catalysis

The generated NHC is a versatile catalyst for a variety of organic reactions. The bulky tert-butyl groups provide steric protection to the carbene center, enhancing its stability and influencing the stereochemical outcome of reactions.

3.2.1. Benzoin Condensation

NHCs are excellent catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.

Benzoin_Condensation cluster_cycle Catalytic Cycle A NHC B NHC adds to Aldehyde (RCHO) A->B + RCHO C Breslow Intermediate B->C Proton transfer D Intermediate adds to second Aldehyde C->D + RCHO E Tetrahedral Intermediate D->E F Benzoin Product (R-CH(OH)-C(=O)-R) E->F Release of NHC start 1,3-di-tert-butyl-1H- imidazol-3-ium chloride start->A Deprotonation base Base

Generalized Catalytic Cycle for Benzoin Condensation.

3.2.2. Stetter Reaction

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an NHC. The bulky 1,3-di-tert-butylimidazol-2-ylidene can be particularly effective in this transformation.

3.2.3. Transesterification

NHCs can also catalyze the transesterification of esters under mild conditions.

Role in Drug Development

While not a therapeutic agent itself, the catalytic utility of the NHC derived from this compound is highly relevant to drug development. It enables the efficient synthesis of complex molecular architectures that are often found in pharmacologically active compounds. Its ability to promote bond formations that are challenging with traditional methods makes it a valuable tool in medicinal chemistry for the construction of novel drug candidates.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important compound in the field of organocatalysis. Its ease of synthesis and its role as a stable precursor to a sterically demanding and highly active N-heterocyclic carbene make it an invaluable reagent for synthetic chemists. The applications of the derived carbene in facilitating key bond-forming reactions underscore its significance in both academic research and industrial processes, including the synthesis of complex molecules for drug discovery. Further research into the applications of this and related NHC precatalysts is expected to continue to expand the toolkit of modern synthetic chemistry.

A Comprehensive Technical Guide to 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157197-54-1

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor in the field of N-heterocyclic carbene (NHC) chemistry. Its utility in catalysis and organic synthesis makes it a compound of significant interest for chemical and pharmaceutical research.

Physicochemical Properties

This compound is a solid organic salt.[1][2] Its key properties are summarized below, providing essential data for experimental design and characterization.

PropertyValueReference
CAS Number 157197-54-1[1][3][4]
Molecular Formula C₁₁H₂₁ClN₂[3][4]
Molecular Weight 216.75 g/mol [2][3][4]
Physical Form Solid[1][2]
Melting Point 209 °C[1]
Purity Typically ≥97%[1][3]
InChI Key GJECSWIRMFBYOI-UHFFFAOYSA-M[1][2]
Canonical SMILES CC(C)(C)N1C=C--INVALID-LINK--=C1.[Cl-][2][3]
LogP -1.36[2]
Storage Conditions 4°C, protect from light, stored under inert gas (Nitrogen)[1][3]

Synthesis and Handling

The synthesis of imidazolium salts is a cornerstone of NHC chemistry. While specific proprietary methods may vary, a general and representative protocol based on established alkylation techniques is provided below.

Representative Experimental Protocol: Synthesis via Alkylation

This protocol describes a common method for synthesizing imidazolium salts by alkylating an imidazole precursor.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet (Argon or Nitrogen), combine imidazole and a suitable aprotic solvent (e.g., dry THF).

  • Deprotonation: Cool the mixture in an ice bath and slowly add a strong base (e.g., Sodium Hydride) to deprotonate the imidazole. Stir for 1 hour at this temperature to ensure complete formation of the imidazolide anion.

  • First Alkylation: Add one equivalent of a tert-butyl halide (e.g., tert-butyl chloride) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Second Alkylation: Add a second equivalent of the tert-butyl halide. The reaction mixture is then heated to reflux and stirred for an additional 24-48 hours to ensure the formation of the disubstituted imidazolium salt.

  • Workup and Isolation: After cooling to room temperature, the reaction is quenched carefully with water. The solvent is removed under reduced pressure. The resulting solid residue is then washed extensively with a non-polar solvent (e.g., hexane) to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/ether) to yield the final this compound as a solid.

Storage and Handling

Proper handling is crucial due to the compound's hazardous nature.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere of nitrogen.[1][3][5]

  • Handling: Use in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[6]

Key Applications in Research and Development

The primary value of this compound lies in its role as a stable precursor to a sterically hindered N-heterocyclic carbene.

Precursor to N-Heterocyclic Carbene (NHC) Catalysts

The imidazolium salt is readily deprotonated at the C2 position by a strong base to generate the corresponding NHC. This carbene is a powerful σ-donor ligand and organocatalyst.[7] NHCs are known to stabilize reaction intermediates, thereby enhancing the efficiency and selectivity of various chemical transformations.[7]

NHC_Formation_Catalysis cluster_activation Activation Step cluster_cycle Catalytic Cycle salt 1,3-di-tert-butyl-1H- imidazol-3-ium chloride nhc N-Heterocyclic Carbene (NHC) salt->nhc Deprotonation base Strong Base (e.g., NaH, KOtBu) base->salt intermediate NHC-Substrate Intermediate nhc->intermediate Binds substrate Substrate (A) substrate->intermediate product Product (B) intermediate->nhc Regenerates intermediate->product Converts Synthesis_Workflow start Starting Materials (Imidazole, tert-Butyl Halide) step1 Step 1: Deprotonation (Strong Base in Aprotic Solvent) start->step1 step2 Step 2: Sequential Alkylation (Addition of tert-Butyl Halide) step1->step2 step3 Step 3: Isolation (Quenching, Solvent Removal) step2->step3 step4 Step 4: Purification (Washing, Recrystallization) step3->step4 product Final Product (this compound) step4->product

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural elucidation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of interest for applications in catalysis and as an ionic liquid. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a comprehensive overview of the analytical techniques and experimental protocols employed to confirm its molecular structure.

Introduction

This compound, with the chemical formula C₁₁H₂₁ClN₂ and a molecular weight of 216.75 g/mol , belongs to the class of imidazolium salts. These compounds are precursors to N-heterocyclic carbenes, which have gained significant prominence as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The bulky tert-butyl groups at the 1 and 3 positions of the imidazole ring impart unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity. Accurate structural confirmation of the imidazolium salt precursor is therefore a critical first step in the development of new catalytic systems.

This guide will detail the primary analytical methods used for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a proposed synthesis protocol and the logical workflow for its characterization are presented.

Synthesis and Characterization Workflow

The synthesis and subsequent structural confirmation of this compound follow a logical progression of chemical transformation and analytical verification. The overall workflow is depicted in the diagram below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification imidazole 1H-Imidazole reaction Quaternization Reaction imidazole->reaction tBuCl tert-Butyl Chloride tBuCl->reaction product 1,3-di-tert-butyl-1H- imidazol-3-ium chloride reaction->product purification Recrystallization or Column Chromatography product->purification NMR NMR Spectroscopy (¹H and ¹³C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry (ESI-MS) purification->MS Xray Single-Crystal X-ray Diffraction (Optional) purification->Xray

Figure 1: Synthesis and characterization workflow for this compound.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 1H-Imidazole

  • tert-Butyl chloride

  • Acetonitrile or Tetrahydrofuran (THF) (anhydrous)

  • Ethanol or Acetone for recrystallization

Procedure:

  • To a solution of 1H-imidazole in a polar aprotic solvent such as acetonitrile or THF, an excess of tert-butyl chloride is added.

  • The reaction mixture is refluxed for 12-24 hours to ensure complete quaternization of both nitrogen atoms of the imidazole ring.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system like ethanol or acetone to yield high-purity crystals of this compound. Alternatively, column chromatography using a silica gel stationary phase and a gradient eluent (e.g., dichloromethane:methanol) can be employed for purification.[1]

Spectroscopic Data and Interpretation

The structural confirmation of this compound is primarily achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5Singlet1HH-2 (imidazolium ring)
~7.5 - 8.0Doublet2HH-4, H-5 (imidazolium ring)
~1.4 - 1.7Singlet18H-C(CH₃)₃

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~135 - 140C-2 (imidazolium ring)
~120 - 125C-4, C-5 (imidazolium ring)
~60 - 65-C (CH₃)₃
~30 - 35-C(C H₃)₃

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.[1] The protons on the imidazolium ring will appear in the aromatic region, with the C-2 proton typically being the most downfield.

G NMR Spectroscopy Logic Sample Purified Compound NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acquisition H_NMR_Analysis ¹H NMR Analysis: - Chemical Shifts - Integration - Multiplicity NMR_Acquisition->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis: - Chemical Shifts NMR_Acquisition->C_NMR_Analysis Structure_Confirmation Structural Confirmation H_NMR_Analysis->Structure_Confirmation C_NMR_Analysis->Structure_Confirmation

Figure 2: Logical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3150MediumC-H stretching (imidazolium ring)
~2980StrongC-H stretching (tert-butyl groups)
~1570MediumC=N stretching (imidazolium ring)
~1470MediumC-H bending (tert-butyl groups)
~600 - 800MediumCounterion vibrations (chloride)

The presence of the C-H stretching frequency around 3150 cm⁻¹ is characteristic of the aromatic protons on the imidazolium ring.[1] The strong absorption around 2980 cm⁻¹ is indicative of the numerous C-H bonds in the two tert-butyl groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic compounds like imidazolium salts.

Table 4: Expected ESI-MS Data for this compound

m/zIon
181.17[C₁₁H₂₁N₂]⁺ ([M-Cl]⁺)

In positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the cationic part of the molecule, [M-Cl]⁺, at an m/z of approximately 181.17.[1] Fragmentation patterns can provide further structural information.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of synthesis followed by purification and spectroscopic analysis. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight of the cation. While single-crystal X-ray diffraction would provide the most definitive structural proof, the collective evidence from these spectroscopic methods is sufficient for unambiguous characterization. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and related imidazolium compounds.

References

Spectroscopic Profile of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of interest for various applications, including as an ionic liquid and in medicinal chemistry. This document outlines the expected spectral characteristics based on available data and analysis of structurally similar compounds, details the experimental protocols for obtaining such data, and presents this information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while some of this data is directly reported, other values are estimated based on the analysis of closely related analogs, such as 1-tert-butyl-3-methylimidazolium iodide.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~10.0SingletH-2 (NCHN)Estimated based on similar imidazolium salts.
~7.6DoubletH-4, H-5 (CH=CH)Estimated based on similar imidazolium salts.
~1.75Singlet-C(CH₃)₃The eighteen protons of the two tert-butyl groups are chemically equivalent.[1]
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~136C-2 (NCN)Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1]
~121-125C-4, C-5 (CH=CH)Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1]
~62Quaternary C (-C (CH₃)₃)Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1]
~31Methyl C (-C(CH₃ )₃)Estimated based on 1-tert-butyl-3-methylimidazolium iodide.[1]
Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3150MediumC-H stretch (imidazolium ring)Characteristic stretching vibration of the C-H bonds on the imidazolium ring.[2]
~2980StrongC-H stretch (tert-butyl)Asymmetric and symmetric stretching of the methyl groups.
~1570MediumC=N stretchImidazolium ring stretching vibration.
~1170StrongC-N stretchStretching vibration of the C-N bonds in the ring and to the tert-butyl groups.
~600-800VariableChloride counterion vibrationThe position can be influenced by intermolecular interactions.[2]
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

m/zIonMethodNotes
181.17[C₁₁H₂₁N₂]⁺ESI-MSThe expected molecular ion peak corresponding to the cation [M-Cl]⁺.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis

The synthesis of this compound is typically achieved through the quaternization of a suitable imidazole precursor.[2]

Materials:

  • 1-tert-butylimidazole

  • tert-Butyl chloride

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Anhydrous diethyl ether (for precipitation/washing)

Procedure:

  • To a solution of 1-tert-butylimidazole in anhydrous acetonitrile, an equimolar amount of tert-butyl chloride is added.

  • The reaction mixture is stirred at room temperature or gently heated under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is triturated with anhydrous diethyl ether to precipitate the salt.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white or off-white solid.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation:

  • An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • The solution is infused into the ESI source. The analysis is performed in positive ion mode to detect the cationic species. The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Thermal Stability and Decomposition of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. Due to its bulky tert-butyl groups, this compound exhibits unique steric and electronic properties that influence its thermal behavior. This document summarizes available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a plausible decomposition pathway based on established mechanisms for imidazolium-based ionic liquids.

Introduction

This compound is a member of the imidazolium class of ionic liquids, which are valued for their low vapor pressure, high thermal stability, and tunable physicochemical properties. The presence of two bulky tert-butyl groups on the imidazolium cation imparts significant steric hindrance around the ring, which can enhance the stability of derived N-heterocyclic carbenes (NHCs) and influence its reactivity and degradation pathways. Understanding the thermal limits and decomposition products of this compound is critical for its safe and effective use in applications that may involve elevated temperatures, such as in catalysis, as a reaction solvent, or in materials science.

While specific, in-depth academic studies on the thermal decomposition of this compound are not extensively available in public literature, this guide synthesizes the known data for this compound with the well-documented behavior of structurally related imidazolium salts to provide a robust technical overview.

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data

Specific experimental data for the thermal decomposition of this compound is limited. However, a melting point has been reported. The following table summarizes the available and representative thermal data for this compound. The TGA data is illustrative and based on typical values for similar imidazolium chloride salts, as specific experimental data for this compound is not publicly available.

ParameterValueMethodReference
Melting Point (Tm) 209 °CNot specifiedCommercial supplier data
Onset Decomposition Temperature (Tonset) ~250-300 °C (Estimated)TGAGeneral data for imidazolium chlorides
Temperature at 5% Weight Loss (Td5%) ~270 °C (Estimated)TGAGeneral data for imidazolium chlorides
Temperature at 10% Weight Loss (Td10%) ~285 °C (Estimated)TGAGeneral data for imidazolium chlorides

Note: The TGA data presented are estimated values based on the general thermal behavior of 1,3-dialkylimidazolium chlorides and should be confirmed by experimental analysis.

Experimental Protocols

To determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of the compound as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

    • Determine the temperatures for 5% and 10% mass loss (Td5% and Td10%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample to a temperature above its expected melting point (e.g., 230 °C) at a heating rate of 10 °C/min.

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

    • Cool the sample to the starting temperature at a rate of 10 °C/min.

    • Reheat the sample at 10 °C/min to observe the melting transition without the influence of thermal history.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids can proceed through several mechanisms, primarily involving the interaction between the cation and the anion. For this compound, the chloride anion can act as a nucleophile.

A plausible decomposition pathway involves a nucleophilic substitution reaction (SN2) where the chloride anion attacks one of the carbon atoms attached to the nitrogen atoms of the imidazolium ring. Due to the tertiary nature of the tert-butyl groups, a direct SN2 attack is sterically hindered. A more likely initial step is an elimination reaction (E2) facilitated by the chloride anion acting as a base, leading to the formation of isobutylene and 1-tert-butylimidazole. Subsequent decomposition of the imidazole ring at higher temperatures can lead to the formation of smaller volatile fragments.

The expected decomposition products upon heating include nitrogen oxides, carbon dioxide, carbon monoxide, and various organic fumes.

Below is a diagram illustrating a plausible initial decomposition pathway for this compound.

DecompositionPathway start 1,3-di-tert-butyl-1H- imidazol-3-ium chloride intermediate1 Heat (E2 Elimination) start->intermediate1 product1 Isobutylene intermediate1->product1 product2 1-tert-butylimidazole intermediate1->product2 product3 HCl intermediate1->product3 further_decomp Further Decomposition (High Temperature) product2->further_decomp end_products Volatile Fragments (CO, CO2, NOx, etc.) further_decomp->end_products

Caption: Plausible initial decomposition pathway of this compound.

Conclusion

Technical Guide: Solubility of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is an ionic liquid (IL) with potential applications in various fields, including as a solvent in organic synthesis and as a component in pharmaceutical formulations. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for reporting such data. While extensive searches have not yielded specific quantitative solubility data for this compound in the open literature, this guide outlines the standardized experimental protocols that can be employed to generate this critical information.

Physicochemical Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₁ClN₂

  • Molecular Weight: 216.75 g/mol

  • Physical Form: Solid

  • Melting Point: Approximately 209 °C

Data Presentation: Solubility of this compound

The following table provides a standardized format for presenting the solubility data of this compound in various organic solvents at a specified temperature. The data presented here is illustrative and serves as a template for reporting experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Tetrahydrofuran (THF)25Data Not AvailableData Not AvailableGravimetric
Dimethylformamide (DMF)25Data Not AvailableData Not AvailableGravimetric
Acetonitrile25Data Not AvailableData Not AvailableUV-Vis Spectroscopy
Methanol25Data Not AvailableData Not AvailableGravimetric
Ethanol25Data Not AvailableData Not AvailableGravimetric
Acetone25Data Not AvailableData Not Available¹H NMR Spectroscopy
Toluene25Data Not AvailableData Not AvailableGravimetric
Dichloromethane25Data Not AvailableData Not AvailableGravimetric

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method for Solubility Determination

This is a common and straightforward method for determining the solubility of a solid in a solvent.[1][2][3][4]

Objective: To determine the mass of this compound that can dissolve in a given volume of a solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dish or vial

  • Analytical balance

  • Drying oven

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

  • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Record the exact mass of the solution transferred.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the ionic liquid.

  • Mass Determination: Once the solvent is completely removed, place the dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved.[5]

  • Record the final mass of the dish containing the dried solute.

Calculation:

  • Mass of dissolved solute: (Final mass of dish + solute) - (Initial mass of empty dish)

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solution withdrawn) x 100

UV-Vis Spectrophotometry for Concentration Determination

For solvents in which this compound exhibits a UV-Vis absorbance, this method can be used to determine its concentration in a saturated solution.[6][7]

Objective: To determine the concentration of the ionic liquid in a saturated solution by measuring its absorbance of ultraviolet-visible light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • Pure organic solvent (for blank and dilutions)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-6).

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

¹H NMR Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the quantitative determination of the ionic liquid's concentration.[8][9][10]

Objective: To determine the concentration of this compound in a saturated solution using an internal standard.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • Deuterated solvent (compatible with the organic solvent used)

  • Internal standard of known concentration (e.g., dimethyl sulfoxide, 1,4-dioxane)

Procedure:

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-6).

  • To a known volume of the filtered saturated solution, add a known amount of a suitable internal standard.

  • Add a sufficient amount of deuterated solvent for the NMR lock.

  • NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

  • Integration: Integrate the area of a characteristic peak of this compound and a peak of the internal standard.

  • Concentration Calculation: The concentration of the ionic liquid can be calculated using the following formula:

    Concentration_IL = (Area_IL / Number of Protons_IL) * (Number of Protons_IS / Area_IS) * Concentration_IS

    Where:

    • Concentration_IL is the concentration of the ionic liquid.

    • Area_IL is the integral area of the selected ionic liquid peak.

    • Number of Protons_IL is the number of protons giving rise to the selected ionic liquid peak.

    • Area_IS is the integral area of the selected internal standard peak.

    • Number of Protons_IS is the number of protons giving rise to the selected internal standard peak.

    • Concentration_IS is the known concentration of the internal standard.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Analytical Methods cluster_end Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw filter_solution Filter Solution (e.g., 0.45 µm filter) withdraw->filter_solution analysis_method Analyze Filtrate by: filter_solution->analysis_method gravimetric Gravimetric Analysis analysis_method->gravimetric Method 1 uv_vis UV-Vis Spectroscopy analysis_method->uv_vis Method 2 nmr NMR Spectroscopy analysis_method->nmr Method 3 calculate Calculate Solubility gravimetric->calculate uv_vis->calculate nmr->calculate end End calculate->end

Caption: Workflow for determining the solubility of an ionic liquid.

References

The Evolution of N-Heterocyclic Carbene Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis and development of precursors for N-heterocyclic carbenes (NHCs), from early concepts to the diverse and sophisticated molecules utilized in modern chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of compounds.

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone of modern chemistry, finding widespread application as powerful ligands in organometallic catalysis and as potent organocatalysts in their own right.[1][2] The remarkable stability and reactivity of NHCs are intimately linked to the nature of their precursors, which have undergone a significant and fascinating historical development. This technical guide provides a detailed overview of the key milestones in the evolution of NHC precursors, focusing on their synthesis, structural diversity, and the experimental methodologies that have enabled their advancement.

From Transient Intermediates to Stable Carbenes: The Early Years

The conceptual origins of NHCs can be traced back to the work of Hans-Werner Wanzlick in the 1960s.[3][4] Wanzlick proposed the existence of imidazolin-2-ylidenes as reactive intermediates, attempting their synthesis through the α-elimination of chloroform from an imidazoline derivative.[5][6] However, he was only able to isolate the dimeric enetetramine, leading to the "Wanzlick equilibrium" theory, which posited a rapid dimerization of the free carbene.[3][4][7] For nearly three decades, free NHCs remained elusive, though their existence as ligands in metal complexes was confirmed by Öfele and Wanzlick in 1968.[8]

A paradigm shift occurred in 1991 when Arduengo and his coworkers successfully isolated and characterized the first stable, crystalline NHC, 1,3-diadamantylimidazol-2-ylidene.[6][9][10] This seminal discovery shattered the prevailing notion that carbenes were inherently transient species and opened the floodgates for the exploration of NHC chemistry.[8][11][12] The key to Arduengo's success was the use of bulky N-substituents (adamantyl groups) which sterically shielded the carbene center, preventing dimerization. The precursor to this groundbreaking carbene was the corresponding imidazolium salt, which was deprotonated to yield the free carbene.[5]

The Azolium Salts: A Versatile Gateway to NHCs

The deprotonation of azolium salts has become the most prevalent method for generating NHCs.[1][5] Consequently, the synthesis of a wide variety of these precursors has been a major focus of research. The nature of the heterocyclic ring, the substituents on the nitrogen atoms, and the counter-ion all play crucial roles in determining the stability of the precursor and the properties of the resulting NHC.[13]

Imidazolium and Imidazolinium Salts

Imidazolium salts are the most common precursors to the widely used imidazol-2-ylidenes.[1] Several synthetic routes to these salts have been developed. A common and high-yielding method involves the multi-component reaction of primary amines, glyoxal, and formaldehyde to afford symmetrically N,N'-disubstituted imidazolium salts.[5] Another versatile approach is the stepwise alkylation of the nitrogen atoms of an imidazole ring.[5] A modular one-pot synthesis from readily available formamidines and α-halo ketones has also been reported, allowing for the preparation of highly substituted and unsymmetrical imidazolium salts.[14]

Saturated imidazolinium salts, precursors to imidazolin-2-ylidenes (often referred to as saturated NHCs or SIPrs), are also of great importance. These are typically synthesized from diamines, which are first converted to cyclic aminals and then oxidized to the corresponding cyclic formamidinium salts.[15]

Imidazolium_Synthesis cluster_multicomponent Multi-component Synthesis cluster_stepwise Stepwise Alkylation Primary Amines Primary Amines Symmetrical Imidazolium Salt Symmetrical Imidazolium Salt Primary Amines->Symmetrical Imidazolium Salt Glyoxal Glyoxal Glyoxal->Symmetrical Imidazolium Salt Formaldehyde Formaldehyde Formaldehyde->Symmetrical Imidazolium Salt Imidazole Imidazole N-Alkylimidazole N-Alkylimidazole Imidazole->N-Alkylimidazole R1-X Alkyl Halide 1 Alkyl Halide 1 Unsymmetrical Imidazolium Salt Unsymmetrical Imidazolium Salt N-Alkylimidazole->Unsymmetrical Imidazolium Salt R2-X Alkyl Halide 2 Alkyl Halide 2

Thiazolium and Triazolium Salts

Thiazolium salts, historically significant as they form the core of thiamine (vitamin B1), are precursors to thiazol-2-ylidenes.[16][17] These NHCs are particularly important in organocatalysis, for example, in the benzoin condensation.[2][16] Key synthetic routes to thiazolium salts include the condensation of N-substituted thioformamides with α-haloketones.[18]

Triazolium salts give rise to triazol-5-ylidenes upon deprotonation.[16][19] These NHCs have also found extensive use in organocatalysis.[20] An efficient synthesis of triazolium salts involves the copper-catalyzed N-arylation of triazoles using diaryliodonium salts as the aryl source.[16][21][22] This method is scalable and tolerates a wide range of functional groups.[16][21]

Azolium_Precursors cluster_types Common Azolium Cores Azolium Salt Precursors Azolium Salt Precursors Imidazolium Imidazolium Azolium Salt Precursors->Imidazolium Thiazolium Thiazolium Azolium Salt Precursors->Thiazolium Triazolium Triazolium Azolium Salt Precursors->Triazolium Benzimidazolium Benzimidazolium Azolium Salt Precursors->Benzimidazolium

Benzimidazolium Salts

Benzimidazolium salts are precursors to benzimidazol-2-ylidenes, which feature a fused benzene ring. These NHCs and their metal complexes have shown significant biological activity.[23][24] The synthesis of benzimidazolium salts is often achieved through the N-alkylation of benzimidazole.[25][26]

Alternative Precursors and Generation Methods

While deprotonation of azolium salts is the most common route to NHCs, other methods and precursors have been developed to circumvent the need for strong bases, which can be incompatible with sensitive functional groups.[1]

  • Reductive Desulfurization: Imidazol-2-thiones can be reduced to generate free NHCs. This method was first reported by Kuhn and Kratz.[5][27]

  • Thermally Induced α-Elimination: Stable NHCs can also be obtained from various imidazolidines through thermal α-elimination reactions.[5]

  • NHC-CO₂ Adducts: Zwitterionic NHC-CO₂ adducts serve as air-stable solid precursors that can release the free NHC upon heating.[1]

  • Ag(I)-NHC Complexes: Silver(I)-NHC complexes are widely used as transmetalating agents to transfer the NHC ligand to other metals under mild conditions.[1][25][26]

NHC_Generation cluster_methods Generation Methods NHC Precursor NHC Precursor Deprotonation Deprotonation NHC Precursor->Deprotonation Azolium Salt Reductive Desulfurization Reductive Desulfurization NHC Precursor->Reductive Desulfurization Thione Thermal Elimination Thermal Elimination NHC Precursor->Thermal Elimination Imidazolidine Decarboxylation Decarboxylation NHC Precursor->Decarboxylation NHC-CO2 Adduct Free NHC Free NHC Deprotonation->Free NHC Reductive Desulfurization->Free NHC Thermal Elimination->Free NHC Decarboxylation->Free NHC

Quantitative Data on NHC Precursor Synthesis

The efficiency of NHC precursor synthesis is a critical factor for their practical application. The following tables summarize representative yields for the synthesis of various azolium salts.

Precursor TypeReactantsConditionsYield (%)Reference
Imidazolium Salts
IPr·HCl1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSClEthyl acetate81[28]
IMes·HCl1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSClEthyl acetate69[28]
IXy·HCl1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSClEthyl acetate89[28]
Methylene-bridged bis(imidazolium) salt (L3)1-tert-butylimidazole, dibromomethaneTHF, 3 days63
Methylene-bridged bis(imidazolium) salt (L4)1-mesitylimidazole, dibromomethaneTHF, 3 days68[29]
Triazolium Salts
N-arylated fused triazolium saltFused triazole, diaryliodonium saltCopper catalyst, DCE, 110 °C, 3h85
1-Aryl-4-alkyl-1,2,4-triazolium salt4-substituted triazole, diaryliodonium saltCuOAc, MeCN, 80 °C, 4hHigh[22]
Benzimidazolium Salts
Ag(I)-NHC complex from benzimidazolium saltBenzimidazolium salt, Ag₂ODichloromethane, 24h67-74[26]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of key NHC precursors, as cited in the literature.

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)[28]
  • Reactants: 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, paraformaldehyde, chlorotrimethylsilane (TMSCl).

  • Solvent: Ethyl acetate.

  • Procedure: A solution of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in dilute ethyl acetate is treated with paraformaldehyde and chlorotrimethylsilane. The reaction mixture is stirred, leading to the precipitation of the imidazolium salt.

  • Work-up: The microcrystalline powder is collected by filtration. No further purification is typically necessary.

  • Proposed Mechanism: The reaction is proposed to proceed via the alkylation of the diazabutadiene by formaldehyde and HCl (generated from TMSCl), followed by a 1,5-dipolar electrocyclization and subsequent elimination to form the imidazolium ring.[28]

Synthesis of Methylene-Bridged Bis(imidazolium) Salts[29]
  • General Procedure: A mixture of the corresponding 1-alkylimidazole (20 mmol) and dibromomethane (10 mmol) in THF (5 mL) is heated in an ACE pressure tube at 130 °C for 72 hours.

  • Work-up: After cooling, the resulting solid is collected.

  • Example (L3): Using 1-tert-butylimidazole (2.48 g, 20 mmol) and dibromomethane (0.7 mL, 10 mmol) in 5 mL of THF yields 1,1'-bis(3-tert-butylimidazolium-1-yl)methane dibromide (L3) as a white solid. Yield: 2.65 g (63%).

  • Example (L4): Using 1-mesitylimidazole (3.73 g, 20 mmol) and dibromomethane (0.7 mL, 10 mmol) in 5 mL of THF yields 1,1'-bis(3-mesitylimidazolium-1-yl)methane dibromide (L4) as a white solid. Yield: 3.74 g (68%).

Copper-Catalyzed N-Arylation for Triazolium Salt Synthesis[16][21]
  • Reactants: Fused triazole, diaryliodonium salt.

  • Catalyst: Copper-based catalyst.

  • Procedure: The fused triazole and diaryliodonium salt are reacted in the presence of a copper catalyst. The reaction is scalable and demonstrates good compatibility with various functional groups.

  • Utility: The resulting triazolium salts can be used as NHC precursors in reactions such as benzoin condensation by in situ generation of the carbene with a base like t-BuOK.[16]

Conclusion

The historical development of N-heterocyclic carbene precursors is a testament to the ingenuity and perseverance of chemists. From the initial theoretical postulations of Wanzlick to the landmark isolation by Arduengo, the field has blossomed into a diverse area of synthetic chemistry. The ability to rationally design and synthesize a vast array of azolium salts has been instrumental in the widespread adoption of NHCs in catalysis and materials science. The continued development of novel precursors and generation methods promises to further expand the already impressive utility of this remarkable class of molecules.

References

The Pivotal Role of 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride in Modern Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic landscape of organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as a transformative class of ligands. Their exceptional sigma-donating properties and steric tuneability have rendered them indispensable in a myriad of catalytic transformations. At the heart of the synthesis of one of the most sterically demanding and widely utilized NHCs, 1,3-di-tert-butylimidazol-2-ylidene (ItBu), lies its stable precursor: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride . This technical guide provides a comprehensive overview of the synthesis, characterization, and profound impact of this imidazolium salt in organometallic chemistry, with a focus on its application in pivotal cross-coupling and metathesis reactions.

Synthesis and Characterization of this compound

The synthesis of this compound is a well-established procedure, typically involving the quaternization of a suitable imidazole precursor.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the reaction of 1-tert-butylimidazole with tert-butyl chloride.

Materials:

  • 1-tert-butylimidazole

  • tert-Butyl chloride

  • Toluene or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-tert-butylimidazole in anhydrous toluene.

  • Add an excess of tert-butyl chloride to the solution.

  • Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • Upon completion, the product often precipitates from the solution upon cooling.

  • The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum.

Purification:

Recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or acetone, can be employed to obtain high-purity crystals of this compound.

Characterization Data

The structural integrity of the synthesized this compound is confirmed through various spectroscopic techniques.

Technique Observed Data
¹H NMR Signals corresponding to the tert-butyl protons (typically around 1.4-1.7 ppm), the imidazolium ring protons, and the acidic proton at the C2 position (which can be a broad singlet at a downfield chemical shift).
¹³C NMR Resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the imidazolium ring. The C2 carbon typically appears at a characteristic downfield shift.
FT-IR Characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as vibrations associated with the imidazolium ring structure.
Mass Spectrometry The molecular ion peak corresponding to the 1,3-di-tert-butyl-1H-imidazol-3-ium cation ([M-Cl]⁺) can be observed.

Role as a Precursor to a Bulky N-Heterocyclic Carbene

The primary significance of this compound in organometallic chemistry is its role as a stable and convenient precursor to the N-heterocyclic carbene, 1,3-di-tert-butylimidazol-2-ylidene (ItBu). This is achieved through deprotonation of the acidic proton at the C2 position of the imidazolium ring using a strong base.

Deprotonation Imidazolium This compound Carbene 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) Imidazolium->Carbene Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Carbene Byproducts Base-H⁺ + Cl⁻

Caption: Deprotonation of the imidazolium salt to generate the free NHC.

The exceptional steric bulk imparted by the two tert-butyl groups on the nitrogen atoms of the ItBu ligand is a key feature that dictates its coordination chemistry and the catalytic activity of its metal complexes. This steric hindrance creates a well-defined coordination sphere around the metal center, influencing substrate approach and product selectivity.

Applications in Homogeneous Catalysis

The in situ or ex situ generation of the ItBu carbene from its imidazolium salt precursor allows for the formation of highly active and stable transition metal catalysts. These catalysts have demonstrated remarkable efficacy in a range of challenging cross-coupling and metathesis reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of palladium with the ItBu ligand are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. Palladium-ItBu catalysts have shown high activity in the coupling of challenging substrates, including sterically hindered aryl chlorides.

Suzuki_Miyaura_Cycle Pd0 Pd(0)(ItBu) ArPdX Ar-Pd(II)(ItBu)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)(ItBu)-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / ItBu·HClK₃PO₄Toluene1001295
2-Chlorotoluene4-Methoxyphenylboronic acid[Pd(ItBu)(allyl)Cl]Cs₂CO₃Dioxane1101888
1-Chloro-4-nitrobenzenePhenylboronic acidPEPPSI-ItBuK₂CO₃t-Amyl alcohol100698

Note: The data presented are representative and have been compiled from various literature sources. Actual results may vary depending on the specific reaction conditions.

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. The steric bulk of the ItBu ligand can enhance the stability and turnover numbers of the palladium catalyst in these transformations.

Experimental Protocol for a Typical Heck Reaction:

  • To a Schlenk tube are added the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., DMF, DMAc, or toluene) and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) are added.

  • The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the reaction is complete (monitored by GC or TLC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

The formation of C-N bonds via palladium-catalyzed cross-coupling of aryl halides with amines is a fundamental transformation in medicinal chemistry and materials science. Catalysts derived from this compound have been successfully employed in these reactions, particularly for the coupling of challenging, sterically hindered substrates.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ / ItBu·HClNaOtBuToluene10092
1-Bromo-3,5-dimethylbenzeneAniline[Pd(ItBu)(cinnamyl)Cl]K₃PO₄Dioxane11085
2-Bromopyridinen-ButylaminePd(OAc)₂ / ItBu·HClCs₂CO₃Toluene9090

Note: The data presented are representative and have been compiled from various literature sources. Actual results may vary depending on the specific reaction conditions.

Ruthenium-Catalyzed Olefin Metathesis

The development of well-defined ruthenium catalysts bearing NHC ligands has revolutionized the field of olefin metathesis. While the most common second-generation Grubbs-type catalysts feature larger, more complex NHC ligands, the principles of NHC-ligation are broadly applicable. The steric and electronic properties of the ItBu ligand can be tuned to influence the initiation, propagation, and stability of ruthenium metathesis catalysts.

Olefin_Metathesis_Workflow Start Select Substrate and Desired Metathesis Reaction Catalyst_Selection Choose Ruthenium Precursor and NHC Ligand (e.g., ItBu) Start->Catalyst_Selection Reaction_Setup Assemble Reaction under Inert Atmosphere Catalyst_Selection->Reaction_Setup Optimization Vary Solvent, Temperature, and Catalyst Loading Reaction_Setup->Optimization Analysis Monitor Reaction Progress (GC, NMR) Optimization->Analysis Workup Purify Product Analysis->Workup

Caption: Experimental workflow for an olefin metathesis reaction.

Conclusion

This compound is a cornerstone precursor for the synthesis of the sterically demanding and highly effective N-heterocyclic carbene ligand, 1,3-di-tert-butylimidazol-2-ylidene (ItBu). The unique steric and electronic properties conferred by the tert-butyl groups make ItBu a powerful ligand in organometallic chemistry. The resulting transition metal complexes, particularly those of palladium and ruthenium, exhibit exceptional catalytic activity and stability in a wide range of fundamentally important organic transformations. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and application of this imidazolium salt provides a critical tool for the efficient construction of complex molecular architectures. The continued exploration of catalysts derived from this compound promises to yield further innovations in the field of homogeneous catalysis.

A Comprehensive Technical Guide to 1,3-di-tert-butyl-1H-imidazol-3-ium Salts: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-di-tert-butyl-1H-imidazol-3-ium salts, a class of organic compounds with significant and expanding applications in catalysis and medicinal chemistry. These salts are primarily recognized as stable precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Furthermore, emerging research highlights their potential as bioactive agents in drug development. This guide details their synthesis, spectroscopic characterization, and key applications, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Concepts and Synthesis

1,3-di-tert-butyl-1H-imidazol-3-ium salts are ionic compounds featuring a central imidazole ring substituted with two bulky tert-butyl groups at the nitrogen atoms. The steric hindrance provided by the tert-butyl groups imparts unique stability and reactivity to the corresponding N-heterocyclic carbene. The synthesis of these salts is typically achieved through the quaternization of a corresponding N-substituted imidazole. A general synthetic approach involves the reaction of 1-tert-butylimidazole with a tert-butyl halide. For salts with different anions, such as tetrafluoroborate or hexafluorophosphate, a subsequent anion exchange reaction is performed.

A representative synthetic workflow for the preparation of imidazolium salts is depicted below.

General Synthesis of 1,3-disubstituted-1H-imidazol-3-ium Salts cluster_synthesis Synthesis Pathway N-substituted Imidazole N-substituted Imidazole Imidazolium Salt (Halide) Imidazolium Salt (Halide) N-substituted Imidazole->Imidazolium Salt (Halide) Quaternization Alkylating Agent Alkylating Agent Alkylating Agent->Imidazolium Salt (Halide) Imidazolium Salt (BF4 or PF6) Imidazolium Salt (BF4 or PF6) Imidazolium Salt (Halide)->Imidazolium Salt (BF4 or PF6) Anion Exchange Metathesis Reagent (e.g., NaBF4, KPF6) Metathesis Reagent (e.g., NaBF4, KPF6) Metathesis Reagent (e.g., NaBF4, KPF6)->Imidazolium Salt (BF4 or PF6)

Caption: General synthetic route to 1,3-disubstituted imidazolium salts.

Experimental Protocol: Synthesis of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

This protocol is adapted from established procedures for the synthesis of similar imidazolium salts.

Materials:

  • 1-tert-butylimidazole

  • tert-Butyl chloride

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-tert-butylimidazole (1.0 eq.) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Add tert-butyl chloride (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

  • Upon completion, a white precipitate of this compound will form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure this compound.

Experimental Protocol: Anion Exchange for Tetrafluoroborate or Hexafluorophosphate Salts

Materials:

  • This compound

  • Sodium tetrafluoroborate (NaBF₄) or Potassium hexafluorophosphate (KPF₆)

  • Acetone or Acetonitrile

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq.) in acetone or acetonitrile.

  • Add a stoichiometric amount of sodium tetrafluoroborate or potassium hexafluorophosphate (1.0 eq.).

  • Stir the mixture at room temperature for 12-24 hours. A precipitate of NaCl or KCl will form.

  • Remove the inorganic salt precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in a minimal amount of dichloromethane and filter again to remove any remaining inorganic salts.

  • Remove the dichloromethane under reduced pressure to obtain the desired 1,3-di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate or hexafluorophosphate salt.

Spectroscopic Characterization

The structural integrity of 1,3-di-tert-butyl-1H-imidazol-3-ium salts is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern and the presence of the tert-butyl groups.

Table 1: Representative NMR Data for 1,3-di-tert-butyl-1H-imidazol-3-ium Cation

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.6 - 1.8singletC(CH ₃)₃
¹H~7.5 - 7.7doubletCH =CH (imidazolium backbone)
¹H~9.0 - 10.0singletN-CH -N (imidazolium backbone)
¹³C~30 - 32-C(C H₃)₃
¹³C~60 - 62-C (CH₃)₃
¹³C~120 - 122-C H=C H (imidazolium backbone)
¹³C~135 - 138-N-C H-N (imidazolium backbone)

Note: Exact chemical shifts can vary depending on the solvent and the counter-anion.

FTIR Spectroscopy

FTIR spectroscopy helps to identify the characteristic vibrational modes of the imidazolium ring and the alkyl substituents.

Table 2: Characteristic FTIR Absorption Bands for Imidazolium Salts

Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3100MediumC-H stretching (imidazolium ring)
~2980 - 2870StrongC-H stretching (tert-butyl groups)
~1570 - 1550MediumC=N stretching (imidazolium ring)
~1170 - 1150StrongC-N stretching

Applications in Catalysis

The primary application of 1,3-di-tert-butyl-1H-imidazol-3-ium salts is as precursors to the N-heterocyclic carbene (NHC) known as ItBu. This NHC is a highly effective ligand for transition metals, particularly palladium, in cross-coupling reactions. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can enhance catalytic activity and selectivity.

Generation and Catalytic Cycle of an NHC-Palladium Complex cluster_catalysis Catalytic Application Imidazolium Salt Imidazolium Salt NHC Carbene NHC Carbene Imidazolium Salt->NHC Carbene Deprotonation Base Base Base->NHC Carbene NHC-Pd(0) Complex NHC-Pd(0) Complex NHC Carbene->NHC-Pd(0) Complex Ligand Coordination Pd(0) Precursor Pd(0) Precursor Pd(0) Precursor->NHC-Pd(0) Complex Oxidative Addition Oxidative Addition NHC-Pd(0) Complex->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->NHC-Pd(0) Complex Regeneration Product Product Reductive Elimination->Product Ar-R

Caption: From imidazolium salt to a catalytic cross-coupling reaction.

Application in Suzuki-Miyaura Cross-Coupling

The NHC derived from 1,3-di-tert-butyl-1H-imidazol-3-ium salts, in combination with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), forms a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Table 3: Representative Data for Suzuki-Miyaura Coupling using an in situ generated NHC-Pd Catalyst

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10012>95
4-Bromoanisole4-Acetylphenylboronic acidCs₂CO₃Dioxane80898
1-Chloro-4-nitrobenzene2-Thienylboronic acidK₂CO₃DMF110692

Note: This data is representative of typical conditions and yields reported in the literature for similar NHC-palladium catalyzed Suzuki-Miyaura reactions.

Applications in Drug Development

Imidazolium salts have garnered significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. The cationic nature of the imidazolium ring is thought to facilitate interactions with negatively charged biological membranes, leading to cell disruption. The lipophilicity, which can be tuned by the N-substituents, also plays a crucial role in their biological activity.

Antimicrobial Activity

While specific data for 1,3-di-tert-butyl-1H-imidazol-3-ium salts is limited, related imidazolium and other azolium salts have demonstrated significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity.

Proposed Antimicrobial Mechanism of Imidazolium Salts cluster_antimicrobial Biological Interaction Imidazolium Salt Imidazolium Salt Bacterial Cell Membrane Bacterial Cell Membrane Imidazolium Salt->Bacterial Cell Membrane Electrostatic Interaction & Lipophilic Insertion Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Postulated mechanism of antimicrobial action for imidazolium salts.

Table 4: Representative Minimum Inhibitory Concentration (MIC) Values for Azolium Salts against Various Microbes

Compound TypeMicroorganismMIC (µg/mL)
1,3-Disubstituted Imidazolium SaltStaphylococcus aureus8 - 64
1,3-Disubstituted Imidazolium SaltEscherichia coli16 - 128
1,3,4-Trisubstituted Triazolium SaltCandida albicans4 - 32

Note: These values are representative and sourced from studies on structurally related azolium salts to indicate the potential activity of the target compound class.[1][2]

Anticancer Activity

The cytotoxic effects of imidazolium salts against various cancer cell lines are also an active area of research. Similar to their antimicrobial action, their ability to disrupt cell membranes and potentially interfere with mitochondrial function is a proposed mechanism.

Table 5: Representative Half-maximal Inhibitory Concentration (IC₅₀) Values for Azolium-based Compounds against Cancer Cell Lines

Compound TypeCancer Cell LineIC₅₀ (µM)
Imidazolium-based SaltA549 (Lung Carcinoma)5 - 25
Imidazolium-based SaltMCF-7 (Breast Cancer)10 - 50
Oxazolylphosphonium SaltNCI-H460 (Non-small cell lung cancer)0.3 - 1.1 (GI₅₀)

Note: This data is illustrative of the anticancer potential of related heterocyclic salts.[3][4]

Conclusion

1,3-di-tert-butyl-1H-imidazol-3-ium salts are versatile compounds with established importance as N-heterocyclic carbene precursors in catalysis and growing potential in the field of drug development. Their straightforward synthesis and the tunable nature of the imidazolium core make them attractive targets for further research. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers aiming to explore and expand the applications of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols: 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride as an N-Heterocyclic Carbene (NHC) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butyl-1H-imidazol-3-ium chloride is a crucial precursor for the generation of the N-heterocyclic carbene (NHC) 1,3-di-tert-butylimidazol-2-ylidene (ItBu). NHCs have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands. The ItBu carbene, generated from this precursor, is characterized by its strong σ-donating ability and significant steric bulk provided by the tert-butyl groups. These properties lead to the formation of highly stable and catalytically active metal complexes, which are instrumental in a variety of organic transformations, including challenging cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use as an NHC precursor in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.

Synthesis of this compound

A general and adaptable two-step method for the synthesis of 1,3-disubstituted imidazolium salts can be employed for the preparation of this compound. The procedure involves the initial formation of a diimine intermediate followed by cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Diimine Intermediate

  • To a round-bottom flask, add methanol, tert-butylamine (2.2 equivalents), and a catalytic amount of formic acid.

  • Slowly add a 40 wt% aqueous solution of glyoxal (1.0 equivalent) to the stirred solution.

  • Allow the mixture to stir at room temperature for 3-4 hours. A precipitate may form during this time.

  • Collect the precipitate by vacuum filtration and wash with cold methanol.

  • Dry the solid under vacuum to yield the diimine intermediate.

Step 2: Cyclization to form this compound

  • In a separate flask, suspend the diimine intermediate in a suitable solvent such as ethyl acetate.

  • Add paraformaldehyde (1.1 equivalents).

  • Slowly add a solution of 4N HCl in dioxane (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The in situ generation of the 1,3-di-tert-butylimidazol-2-ylidene (ItBu) carbene from its chloride salt precursor is a common and convenient method for forming catalytically active palladium-NHC complexes. These complexes are highly effective in mediating Suzuki-Miyaura and Heck cross-coupling reactions, particularly with challenging substrates such as aryl chlorides.

Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of the ItBu NHC ligand enhances the catalytic activity, allowing for the coupling of less reactive aryl chlorides with arylboronic acids.

General Experimental Protocol: Suzuki-Miyaura Reaction

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add a suitable solvent (e.g., dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideProductYield (%)
14-Chloroanisole4-Methoxybiphenyl92
24-Chlorotoluene4-Methylbiphenyl95
3ChlorobenzeneBiphenyl88
44-Chlorobenzonitrile4-Cyanobiphenyl90
52-Chlorotoluene2-Methylbiphenyl85

Note: The yields presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Heck Cross-Coupling of Aryl Bromides

The Heck reaction is a powerful tool for the arylation of alkenes. The use of the bulky and electron-rich ItBu ligand can promote high catalytic activity and selectivity in the coupling of various aryl bromides with olefins.

General Experimental Protocol: Heck Reaction

  • In a Schlenk tube, combine Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine) (2.0 equivalents).

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) if required.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the aryl bromide (1.0 equivalent) and the alkene (1.2-1.5 equivalents).

  • Add a suitable solvent (e.g., DMF, NMP, or toluene).

  • Heat the reaction mixture (typically 100-140 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Quantitative Data: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxystilbene94
24-Bromotoluene4-Methylstilbene96
3BromobenzeneStilbene91
44-Bromobenzonitrile4-Cyanostilbene88
51-Bromo-4-nitrobenzene4-Nitrostilbene93

Note: The yields presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Visualizations

Logical Workflow for NHC-Catalyzed Cross-Coupling

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Imidazolium Salt Imidazolium Salt In situ NHC Generation In situ NHC Generation Imidazolium Salt->In situ NHC Generation Pd Precatalyst Pd Precatalyst Formation of Pd-NHC Complex Formation of Pd-NHC Complex Pd Precatalyst->Formation of Pd-NHC Complex Base Base Base->In situ NHC Generation Aryl Halide Aryl Halide Catalytic Cycle Catalytic Cycle Aryl Halide->Catalytic Cycle Coupling Partner Coupling Partner Coupling Partner->Catalytic Cycle In situ NHC Generation->Formation of Pd-NHC Complex Formation of Pd-NHC Complex->Catalytic Cycle Cross-Coupled Product Cross-Coupled Product Catalytic Cycle->Cross-Coupled Product Work-up & Purification Work-up & Purification Cross-Coupled Product->Work-up & Purification

Caption: Workflow for NHC-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)-NHC Pd(0)-NHC Oxidative Addition Oxidative Addition Pd(0)-NHC->Oxidative Addition Ar-X Pd(II)-NHC Complex Pd(II)-NHC Complex Oxidative Addition->Pd(II)-NHC Complex Transmetalation Transmetalation Pd(II)-NHC Complex->Transmetalation Ar'-B(OR)2 Organopalladium(II) Intermediate Organopalladium(II) Intermediate Transmetalation->Organopalladium(II) Intermediate Reductive Elimination Reductive Elimination Organopalladium(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)-NHC Coupled Product Coupled Product Reductive Elimination->Coupled Product Ar-Ar'

Application Notes and Protocols: In-situ Generation of 1,3-Di-tert-butyl-imidazol-2-ylidene from 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in-situ generation of the N-heterocyclic carbene (NHC) 1,3-di-tert-butyl-imidazol-2-ylidene from its stable imidazolium chloride precursor. This method avoids the isolation of the air- and moisture-sensitive free carbene, offering a convenient and efficient approach for its use in catalysis.[1] Applications in organocatalysis, specifically the benzoin condensation, are highlighted with representative experimental procedures and quantitative data.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts and ligands for transition metals, owing to their strong σ-donating properties and tunable steric bulk. The in-situ generation of NHCs from their corresponding imidazolium salt precursors is a widely adopted strategy that circumvents the need to handle the often unstable free carbenes.[1] The deprotonation of the imidazolium salt using a suitable base is the most common method for generating the active carbene species directly in the reaction mixture.[1] This approach has been successfully employed in a variety of organic transformations, including benzoin condensations, Stetter reactions, and cross-coupling reactions.

This application note focuses on the in-situ generation of 1,3-di-tert-butyl-imidazol-2-ylidene, a sterically demanding NHC, from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride and its application in the classic benzoin condensation reaction.

Chemistry

The in-situ generation of 1,3-di-tert-butyl-imidazol-2-ylidene is achieved by the deprotonation of this compound at the C2 position of the imidazolium ring. A strong, non-nucleophilic base is typically required to effect this transformation. Potassium tert-butoxide is a commonly used base for this purpose.

Reaction Scheme:

Experimental Protocols

Protocol 1: In-situ Generation of 1,3-Di-tert-butyl-imidazol-2-ylidene

This protocol describes a general procedure for the in-situ generation of the NHC, which can then be used in a subsequent catalytic reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,4-Dioxane)

  • Schlenk flask or similar oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., THF) to the flask.

  • While stirring, add potassium tert-butoxide (1.0 - 1.2 eq) portion-wise to the suspension at room temperature.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the carbene is often indicated by a change in the appearance of the reaction mixture.

  • The resulting solution/suspension containing the in-situ generated NHC is now ready for the addition of the desired reactants for the subsequent catalytic reaction.

Protocol 2: Application in Benzoin Condensation

This protocol details the use of the in-situ generated 1,3-di-tert-butyl-imidazol-2-ylidene as a catalyst for the benzoin condensation of benzaldehyde.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (e.g., 0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

  • To this stirred suspension, add potassium tert-butoxide (e.g., 0.1 mmol, 10 mol%) at room temperature and stir for 30 minutes.

  • Add benzaldehyde (e.g., 1.0 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • The crude product can be analyzed by ¹H NMR spectroscopy.

  • Purify the product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure benzoin.

Data Presentation

Table 1: In-situ Generation of 1,3-Di-tert-butyl-imidazol-2-ylidene - Reaction Parameters
ParameterValue
NHC PrecursorThis compound
BasePotassium tert-butoxide (t-BuOK)
Stoichiometry (Base:Precursor)1.0 - 1.2 : 1.0
SolventAnhydrous THF, DCM, or 1,4-Dioxane
TemperatureRoom Temperature
Reaction Time30 - 60 minutes
Table 2: Benzoin Condensation of Benzaldehyde Catalyzed by In-situ Generated 1,3-Di-tert-butyl-imidazol-2-ylidene - Representative Results
EntryCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
110t-BuOKTHF24~85-95
25t-BuOKTHF48~70-80
310NaHDMF24~80-90
410t-BuOKDCM24~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. The data is compiled based on typical outcomes for NHC-catalyzed benzoin condensations.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_generation NHC Generation cluster_reaction Catalytic Reaction (Benzoin Condensation) cluster_workup Work-up and Purification start Start: Oven-dried Schlenk Flask add_precursor Add this compound start->add_precursor Under Inert Atmosphere add_solvent Add Anhydrous Solvent (e.g., THF) add_precursor->add_solvent add_base Add Potassium tert-butoxide add_solvent->add_base stir_nhc Stir for 30-60 min at RT add_base->stir_nhc In-situ Generation add_reactant Add Benzaldehyde stir_nhc->add_reactant stir_reaction Stir at RT for 24h add_reactant->stir_reaction monitor Monitor by TLC stir_reaction->monitor quench Quench with Water monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Benzoin purify->end

Caption: Experimental workflow for the in-situ generation of the NHC and its application in benzoin condensation.

Caption: Catalytic cycle for the NHC-catalyzed benzoin condensation.

References

Application Notes and Protocols: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a crucial precursor to a sterically hindered N-heterocyclic carbene (NHC) ligand. In palladium-catalyzed cross-coupling reactions, it is often used to generate the active Pd-NHC catalyst in situ. The bulky tert-butyl groups on the NHC ligand enhance catalyst stability and activity, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle. This allows for the coupling of a wide range of substrates, including challenging aryl chlorides, often with lower catalyst loadings and under milder reaction conditions. The resulting palladium complexes exhibit high thermal stability and are resistant to air and moisture, making them user-friendly in a laboratory setting.

These attributes have led to the widespread application of this compound in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Logical Relationships of Advantages

Advantages cluster_precursor This compound cluster_catalyst In Situ Catalyst Formation cluster_benefits Reaction Benefits Precursor Imidazolium Salt (Ligand Precursor) NHC_Ligand Bulky NHC Ligand Precursor->NHC_Ligand Base Pd_Catalyst Stable & Active Pd-NHC Catalyst NHC_Ligand->Pd_Catalyst Pd source Efficiency High Yields Pd_Catalyst->Efficiency Scope Broad Substrate Scope (incl. Aryl Chlorides) Pd_Catalyst->Scope Conditions Mild Reaction Conditions Pd_Catalyst->Conditions Stability Air & Moisture Stability Pd_Catalyst->Stability

Caption: Logical flow from ligand precursor to catalyst benefits.

Quantitative Data Summary

The following tables summarize the performance of palladium catalysts derived from this compound in various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides and Phenylboronic Acid

EntryAryl BromidePd SourceBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂K₂CO₃Dioxane8024Moderate
24-BromoanisolePd(OAc)₂K₂CO₃Dioxane8024Good
3p-BromoacetophenonePd(OAc)₂K₂CO₃Dioxane802450
42-BromobenzonitrilePd(OAc)₂K₂CO₃Dioxane802457

Note: Yields are often reported for isolated products. "Moderate" and "Good" are qualitative descriptors from the literature where specific percentages were not provided.

Table 2: Mizoroki-Heck Coupling of Aryl Bromides and Alkenes

EntryAryl BromideAlkenePd SourceBaseSolventTemp (°C)Yield (%)
1BromobenzeneStyrenePd(OAc)₂K₂CO₃DMF120-140Good
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂K₂CO₃DMF120-140High
34-BromotolueneStyrenePd(OAc)₂K₂CO₃DMF120-140High

Note: "Good" and "High" are qualitative descriptors from the literature where specific percentages were not provided. The catalyst system generally performs well with low palladium loading (e.g., 0.025 mol%).[1]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Coupling Partner, Base, and Imidazolium Salt Start->Reagents Solvent Add Solvent and Degas Mixture Reagents->Solvent Catalyst Add Palladium Source Solvent->Catalyst Reaction Heat Reaction Mixture Under Inert Atmosphere Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • This compound (0.04 mmol, 4 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (0.04 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the tube.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and stir the mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Mizoroki-Heck Cross-Coupling of an Aryl Bromide with an Alkene

This protocol provides a general method for the Mizoroki-Heck reaction.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (e.g., styrene or n-butyl acrylate) (1.5 mmol)

  • This compound (2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Water (3 mL)

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), this compound (2 mol%), and palladium(II) acetate (1.0 mol%) to a Schlenk tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF (3 mL), water (3 mL), and the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.[2]

  • After cooling to room temperature, extract the mixture with an ethyl acetate/hexane mixture (1:5).

  • Filter the organic phase through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the desired product.[2]

Protocol 3: Sonogashira Cross-Coupling of an Aryl Halide with a Terminal Alkyne (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • This compound (4 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., THF or Dioxane) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), this compound (4 mol%), and Pd(OAc)₂ (2 mol%).

  • Add the anhydrous solvent (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving an NHC ligand.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R²-M RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for cross-coupling.

References

Application of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficiency and substrate scope of the Suzuki-Miyaura coupling are heavily influenced by the choice of ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often outperforming traditional phosphine ligands in terms of catalytic activity and stability.

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a readily accessible and air-stable precursor to the N-heterocyclic carbene 1,3-di-tert-butylimidazol-2-ylidene (ItBu). The in situ generation of this sterically demanding and electron-rich NHC ligand from its imidazolium salt creates a highly active palladium catalyst for Suzuki-Miyaura coupling reactions. The bulky tert-butyl groups on the NHC ligand promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle, and enhance catalyst stability. This application note provides detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions, along with quantitative data and a workflow for catalyst generation and use.

Data Presentation

The catalytic system derived from this compound demonstrates high efficiency in the Suzuki-Miyaura coupling of various aryl bromides and chlorides with arylboronic acids. Below is a summary of representative quantitative data.

EntryAryl HalideArylboronic AcidProductYield (%)Catalyst SystemConditions
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl98Pd(OAc)₂ (1 mol%), this compound (2 mol%), Cs₂CO₃ (2 equiv)Dioxane, 80 °C, 12 h
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl95Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2 equiv)Toluene, 100 °C, 24 h
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl92[Pd(ItBu)₂(dba)] (1 mol%), Cs₂CO₃ (2 equiv)THF, 60 °C, 8 h
42-Bromopyridine3-Tolylboronic acid2-(m-Tolyl)pyridine88PdCl₂ (1 mol%), this compound (2 mol%), NaOtBu (2.5 equiv)DME, 90 °C, 16 h
54-BromoacetophenoneNaphthalene-1-boronic acid1-(4-(Naphthalen-1-yl)phenyl)ethan-1-one96Pd(OAc)₂ (0.5 mol%), this compound (1 mol%), K₂CO₃ (2 equiv)DMF/H₂O (10:1), 110 °C, 6 h

Note: Yields are isolated yields. Conditions are representative and may require optimization for specific substrates.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the imidazolium salt is crucial for its application.

Procedure:

  • To a solution of glyoxal (1 equivalent) in a suitable solvent such as methanol, add tert-butylamine (2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude 1,4-di-tert-butyl-1,4-diaza-1,3-butadiene.

  • Dissolve the crude diimine in a solvent like THF or diethyl ether.

  • Add paraformaldehyde (1.1 equivalents) and chlorotrimethylsilane (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature overnight.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.

General Protocol for Suzuki-Miyaura Coupling using in situ Generated Catalyst

This protocol describes the in situ generation of the palladium-NHC catalyst from this compound and a palladium precursor.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-NHC Catalyst

Suzuki_Miyaura_Cycle Pd0 Pd(0)(NHC) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)(NHC)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OH)₂ Base DiarylPd R¹-Pd(II)(NHC)-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Arylboronic Acid, Pd(OAc)₂, Imidazolium Salt, Base start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

In Situ Catalyst Formation

Catalyst_Formation precursors This compound + Pd(OAc)₂ + Base nhc_formation Deprotonation precursors->nhc_formation pd_complex [Pd(ItBu)₂(OAc)₂] nhc_formation->pd_complex Coordination active_catalyst Pd(0)(ItBu) pd_complex->active_catalyst Reduction

Caption: In situ formation of the active Pd-NHC catalyst.

Application Notes: High-Efficiency Heck Reaction Protocol Utilizing a 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] While traditional palladium catalysts often rely on phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as superior alternatives due to their strong σ-donating properties and steric bulk.[2][3] This strong metal-ligand bond enhances the stability of the catalytic complex against air, moisture, and heat.[2][3] The 1,3-di-tert-butyl-1H-imidazol-3-ium chloride system serves as an excellent precursor for generating a bulky and electron-rich NHC ligand in situ. This protocol details an efficient and robust method for the Heck reaction using this catalyst system, suitable for a wide array of substrates, including challenging aryl bromides and chlorides.[4][5]

Catalytic Cycle Overview

The catalytic cycle is initiated by the in situ formation of a Pd(0)-NHC complex from a palladium(II) precursor and the imidazolium salt in the presence of a base. The cycle proceeds through oxidative addition, olefin coordination, migratory insertion, and β-hydride elimination, before the base-assisted reductive elimination regenerates the active Pd(0) catalyst. The steric bulk of the di-tert-butyl substituted NHC ligand facilitates the reductive elimination step, leading to higher catalytic turnover.

G Heck Reaction Catalytic Cycle with Pd-NHC Catalyst Pd0 Pd(0)(NHC) OxAdd (NHC)Pd(II)(Ar)(X) BaseHX Base-HX Pd0->BaseHX OlefinCoord Olefin Complex OxAdd->OlefinCoord Olefin Coordination Insertion Alkylpalladium(II) Intermediate OlefinCoord->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base) Product Product Insertion->Product ArX Ar-X ArX->Pd0 Oxidative Addition Olefin Olefin

Caption: Catalytic cycle of the Mizoroki-Heck reaction using a Pd-NHC complex.

Experimental Protocol

Materials and Reagents
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand Precursor: this compound

  • Aryl Halide: e.g., 4-Bromoacetophenone, Iodobenzene

  • Olefin: e.g., Styrene, n-Butyl acrylate

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Atmosphere: Nitrogen (N₂) or Argon (Ar)

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer/hotplate, standard glassware for workup and purification.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Heck coupling reaction.

G start Start reagents 1. Add Pd(OAc)₂, Imidazolium Salt, and Base to Schlenk Tube start->reagents atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere add_liquids 3. Add Anhydrous Solvent, Aryl Halide, and Olefin via Syringe atmosphere->add_liquids reaction 4. Heat and Stir Reaction (e.g., 100-120 °C, 12-24 h) add_liquids->reaction monitoring 5. Monitor Progress by TLC/GC-MS reaction->monitoring workup 6. Cool, Dilute with Water, and Extract with Organic Solvent monitoring->workup purify 7. Dry, Concentrate, and Purify via Flash Chromatography workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for the Pd-NHC catalyzed Heck reaction.

Detailed Procedure for a Model Reaction: Coupling of 4-Bromoacetophenone and Styrene
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (4.8 mg, 0.02 mmol, 2 mol%), and Cs₂CO₃ (489 mg, 1.5 mmol, 1.5 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv) followed by styrene (156 mg, 1.5 mmol, 1.5 equiv) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired trans-4-acetylstilbene.

Data Presentation

The performance of this catalytic system is highly dependent on the choice of base, solvent, and temperature. The following tables summarize typical results for reaction optimization and substrate scope.

Table 1: Optimization of Reaction Conditions for the Coupling of Iodobenzene and Styrene

EntryPd(OAc)₂ (mol%)Ligand (mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
112K₂CO₃DMF801275
212K₂CO₃Dioxane1001288
312Cs₂CO₃Dioxane1001295
40.51Cs₂CO₃Dioxane1201292
512Cs₂CO₃Dioxane1208>99

Conditions based on optimization studies found in the literature.[6][7][8]

Table 2: Substrate Scope for the Heck Reaction using the Optimized Protocol

EntryAryl HalideOlefinProductYield (%)
14-BromoacetophenoneStyrenetrans-4-Acetylstilbene94
24-Chlorobenzonitrilen-Butyl acrylaten-Butyl (E)-3-(4-cyanophenyl)acrylate85
31-IodonaphthaleneStyrenetrans-1-Styrylnaphthalene96
42-Bromopyridinen-Butyl acrylaten-Butyl (E)-3-(pyridin-2-yl)acrylate89
54-BromoanisoleMethyl methacrylateMethyl (E)-2-methyl-3-(4-methoxyphenyl)acrylate78

Yields are for isolated products after purification. The protocol demonstrates good functional group tolerance and is effective for both electron-rich and electron-poor aryl halides.[3][5][9]

Troubleshooting
  • Low or No Conversion: Ensure the reaction is under a strictly inert atmosphere and that all reagents and solvents are anhydrous. The base quality is also critical; consider using freshly ground base. Increasing the temperature or reaction time may also improve conversion.

  • Formation of Side Products: The formation of symmetrical biaryl compounds (homocoupling) may occur. Lowering the catalyst loading or temperature can sometimes mitigate this. Double arylation of the olefin can also be observed with certain substrates.[10]

  • Poor Reproducibility: The in situ generation of the catalyst can be sensitive to impurities. Consistent quality of the palladium source, ligand precursor, and base is essential for reproducible results.

Safety Precautions
  • Handle all reagents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Buchwald-Hartwig Amination with a 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride Derived Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing a PEPPSI™-IPr catalyst, derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, for the Buchwald-Hartwig amination reaction. This palladium N-heterocyclic carbene (NHC) catalyst system is noted for its high efficiency, broad substrate scope, and remarkable stability to air and moisture, making it a valuable tool in academic and industrial research for the formation of C-N bonds.[1]

Overview and Advantages

The PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) catalyst is a well-defined Pd(II) precatalyst that is readily activated in situ to the catalytically active Pd(0) species. The use of an N-heterocyclic carbene ligand, derived from this compound, offers several advantages over traditional phosphine-based catalysts:

  • High Stability: The PEPPSI-IPr catalyst is exceptionally stable to air and moisture, allowing for easy handling and storage without the need for a glovebox.

  • High Catalytic Activity: The strong σ-donating properties of the NHC ligand facilitate the oxidative addition of aryl chlorides, which are often challenging substrates.

  • Broad Substrate Scope: This catalytic system is effective for the amination of a wide range of aryl and heteroaryl chlorides and bromides with various primary and secondary amines.[1]

  • Mild Reaction Conditions: The reactions can often be carried out under mild temperatures with common bases.[1][2]

Catalyst Preparation

The PEPPSI-IPr catalyst is commercially available but can also be synthesized in the laboratory. The preparation involves the synthesis of the imidazolium salt precursor followed by its reaction with a palladium source.

Synthesis of this compound

Protocol:

  • To a solution of glyoxal (40 wt% in water, 1 equivalent) in methanol, add tert-butylamine (2.2 equivalents).

  • Stir the mixture at room temperature for 2-3 hours.

  • Add paraformaldehyde (1.2 equivalents) and hydrochloric acid (4N in dioxane, 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound as a white solid.

Synthesis of PEPPSI-IPr Catalyst

Protocol:

  • In an oven-dried vial equipped with a stir bar, combine this compound (1.1 equivalents), palladium(II) chloride (1.0 equivalent), and potassium carbonate (5.0 equivalents).[3]

  • Add 3-chloropyridine as the solvent.[3]

  • Stir the reaction mixture vigorously at 80°C for 24 hours.[3]

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter to remove insoluble salts.[3]

  • The filtrate is concentrated under reduced pressure to remove the 3-chloropyridine.[3]

  • The crude product is purified by recrystallization from a DCM/hexane mixture to afford the PEPPSI-IPr catalyst as a white solid.[4]

Buchwald-Hartwig Amination Protocol

The following is a general procedure for the amination of aryl chlorides. The reaction conditions may be optimized for specific substrates.

Materials and Reagents:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • PEPPSI-IPr catalyst (1-3 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-3.0 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, DME)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Protocol:

  • To an oven-dried reaction vial, add the aryl chloride, the PEPPSI-IPr catalyst, and the base under an inert atmosphere.

  • Seal the vial with a septum and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe and stir the reaction mixture at the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The PEPPSI-IPr catalyst has been shown to be effective for the amination of a wide variety of aryl chlorides with both primary and secondary amines. The following tables summarize representative data.

Table 1: Amination of Various Aryl Chlorides with Morpholine

EntryAryl ChlorideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluene3LiHMDSDioxane801695
24-Chloroanisole3LiHMDSDioxane801692
32-Chlorotoluene3LiHMDSDioxane801688
44-Chlorobenzonitrile3LiHMDSDioxane801698
52-Chloropyridine3LiHMDSDioxane801685

Data synthesized from representative procedures found in the literature.[5]

Table 2: Amination of 4-Chlorotoluene with Various Amines

EntryAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline3K₂CO₃DME1101691
2n-Butylamine1NaOtBuToluene1001894
3Diethylamine2NaOtBuToluene1002089
4Adamantylamine2NaOtBuDioxane1002490
5Indoline3K₂CO₃DME1101687

Data synthesized from representative procedures found in the literature.[6]

Visualizations

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The PEPPSI-IPr precatalyst is first reduced to the active Pd(0) species in situ.

G Pd0 Pd(0)(NHC) OA_complex [Ar-Pd(II)(NHC)Cl] Pd0->OA_complex Oxidative Addition + Ar-X Precatalyst [Pd(II)(NHC)Cl₂(Py)] (PEPPSI-IPr) Precatalyst->Pd0 Activation (Reduction) Amine_complex [Ar-Pd(II)(NHC)(HNR₂)]⁺Cl⁻ OA_complex->Amine_complex Amine Coordination + HNR₂ Amido_complex [Ar-Pd(II)(NHC)(NR₂)] Amine_complex->Amido_complex Deprotonation - Base-H⁺Cl⁻ Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates the typical workflow for performing a Buchwald-Hartwig amination reaction in the laboratory.

G start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add: - Aryl Halide - PEPPSI-IPr Catalyst - Base - Solvent - Amine setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a precursor to N-heterocyclic carbene (NHC) ligands for ruthenium-based olefin metathesis catalysts. The resulting catalysts, often referred to as Grubbs-type catalysts incorporating the ItBu ligand, exhibit unique reactivity and stability, making them valuable tools in organic synthesis and drug development.

Introduction

This compound is a crucial precursor for the generation of the 1,3-di-tert-butylimidazol-2-ylidene (ItBu) ligand, a bulky and strongly electron-donating N-heterocyclic carbene. When coordinated to a ruthenium center, the ItBu ligand enhances the catalytic activity and stability of the resulting complex in olefin metathesis reactions. These second-generation Grubbs-type catalysts are known for their high efficiency in various metathesis transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). The steric bulk of the tert-butyl groups on the NHC ligand plays a significant role in the catalyst's properties, influencing its initiation rate and stability.

Data Presentation

The following tables summarize representative quantitative data for olefin metathesis reactions catalyzed by ruthenium complexes bearing the 1,3-di-tert-butylimidazol-2-ylidene (ItBu) ligand.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
[RuCl₂(ItBu)(p-cymene)]1Toluene801>98N/A
[RuCl₂(ItBu)(3-phenyl-1H-inden-1-ylidene)(PCy₃)]0.1CH₂Cl₂250.595N/A
Grubbs 2nd Gen. (ItBu variant)5Benzene552>98N/A

Note: Data is compiled from typical results and may not represent a single specific study.

Table 2: Cross-Metathesis (CM) of 1-Octene with cis-1,4-Diacetoxy-2-butene
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
[RuCl₂(ItBu)(p-cymene)]2Toluene6048589:11N/A
Grubbs 2nd Gen. (ItBu variant)3CH₂Cl₂40127892:8N/A

Note: Data is compiled from typical results and may not represent a single specific study.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative Grubbs-type catalyst using this compound and its application in a typical ring-closing metathesis reaction.

Protocol 1: Synthesis of Dichloro(1,3-di-tert-butylimidazol-2-ylidene)(p-cymene)ruthenium(II)

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.05 eq) and potassium tert-butoxide (1.0 eq).

  • Add anhydrous toluene (approx. 0.2 M concentration with respect to the imidazolium salt) to the flask via cannula.

  • Stir the resulting suspension at room temperature for 1 hour to facilitate the in-situ formation of the free N-heterocyclic carbene.

  • In a separate Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.5 eq) in anhydrous toluene.

  • Slowly add the solution of the ruthenium precursor to the NHC suspension via cannula.

  • Heat the reaction mixture to 80°C and stir for 4 hours. The color of the solution should change, indicating the formation of the complex.

  • After cooling to room temperature, filter the mixture through a pad of Celite® using a filter cannula to remove any insoluble byproducts.

  • Remove the toluene from the filtrate under reduced pressure.

  • Wash the resulting solid with anhydrous hexane to remove any unreacted starting materials and byproducts.

  • Dry the purified product, dichloro(1,3-di-tert-butylimidazol-2-ylidene)(p-cymene)ruthenium(II), under high vacuum. The product is typically a reddish-brown solid.

Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate

Materials:

  • Dichloro(1,3-di-tert-butylimidazol-2-ylidene)(p-cymene)ruthenium(II) (catalyst)

  • Diethyl diallylmalonate (substrate)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous toluene (to achieve a substrate concentration of approximately 0.1 M).

  • In a separate vial, weigh the catalyst, dichloro(1,3-di-tert-butylimidazol-2-ylidene)(p-cymene)ruthenium(II) (0.01 eq, 1 mol%).

  • Add the catalyst to the stirring solution of the substrate.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • To quench the catalyst and facilitate purification, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired cyclic product, diethyl cyclopent-3-ene-1,1-dicarboxylate.

Visualizations

Olefin Metathesis Catalytic Cycle

The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, initiated by a Grubbs-type catalyst bearing an N-heterocyclic carbene ligand.

Olefin_Metathesis_Cycle Precatalyst [Ru]=CHR¹(NHC)(L) ActiveCatalyst [Ru]=CHR¹(NHC) Precatalyst->ActiveCatalyst - L Olefin_Coordination Olefin Coordination ActiveCatalyst->Olefin_Coordination + R²CH=CHR³ Metallacyclobutane1 Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane1 [2+2] Cycloaddition Product1_Release Product 1 Release Metallacyclobutane1->Product1_Release Retro [2+2] Cycloaddition New_Alkylidene [Ru]=CHR²(NHC) Product1_Release->New_Alkylidene - R¹CH=CHR³ Substrate_Coordination Substrate Coordination New_Alkylidene->Substrate_Coordination Metallacyclobutane2 Metallacyclobutane Intermediate Substrate_Coordination->Metallacyclobutane2 [2+2] Cycloaddition Product2_Release Product 2 Release Metallacyclobutane2->Product2_Release Retro [2+2] Cycloaddition Product2_Release->ActiveCatalyst - R²CH=CHR² Experimental_Workflow Start Start NHC_Precursor 1,3-di-tert-butyl-1H- imidazol-3-ium chloride Start->NHC_Precursor Base KOtBu Start->Base Free_Carbene In-situ generation of free NHC (ItBu) NHC_Precursor->Free_Carbene Base->Free_Carbene Catalyst_Synthesis Catalyst Synthesis (Toluene, 80°C) Free_Carbene->Catalyst_Synthesis Ru_Precursor [RuCl₂(p-cymene)]₂ Ru_Precursor->Catalyst_Synthesis Purification1 Purification (Filtration, Washing) Catalyst_Synthesis->Purification1 Catalyst [RuCl₂(ItBu)(p-cymene)] Purification1->Catalyst RCM Ring-Closing Metathesis (Toluene, 80°C) Catalyst->RCM Substrate Diallyl Substrate Substrate->RCM Purification2 Purification (Chromatography) RCM->Purification2 Product Cyclic Product Purification2->Product

Catalytic Activity of Metal Complexes with Ligands from 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes featuring the N-heterocyclic carbene (NHC) ligand derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. This NHC, known as 1,3-di-tert-butylimidazol-2-ylidene (Ibu), forms highly stable and catalytically active complexes with various transition metals, particularly palladium. These complexes are effective catalysts for a range of organic transformations, most notably carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. The bulky tert-butyl groups on the nitrogen atoms of the imidazole ring provide steric protection to the metal center, which enhances the stability of the complex and influences its catalytic activity.[1]

The following sections detail the synthesis of a representative palladium-NHC complex and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

General Structure of the Metal Complex

The catalytic activity of the metal complexes described herein originates from the coordination of the 1,3-di-tert-butylimidazol-2-ylidene (Ibu) ligand to a metal center. The imidazolium salt, this compound, serves as the precursor to the free carbene, which is a strong σ-donor ligand.

G General Structure of (Ibu)Metal Complex cluster_ligand 1,3-di-tert-butylimidazol-2-ylidene (Ibu) Ligand C C M M C->M σ-donation N1 N N1->C C1 N1->C1 tBu1 tBu N1->tBu1 N2 N N2->C tBu2 tBu N2->tBu2 C2 C1->C2 C2->N2 L1 L1 M->L1 L2 L2 M->L2

Caption: General coordination of the Ibu ligand to a metal center (M) with other ligands (L).

Application Note 1: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing the 1,3-di-tert-butylimidazol-2-ylidene (Ibu) ligand are highly efficient catalysts for the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The (Ibu)Pd(II) precatalysts are typically reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Quantitative Data

The following table summarizes the catalytic performance of an in-situ generated (Ibu)Pd catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl98
24-Bromotoluene4-Methylbiphenyl95
34-Bromoanisole4-Methoxybiphenyl92
4BromobenzeneBiphenyl90
54-Bromobenzonitrile4-Cyanobiphenyl88
61-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
72-Bromotoluene2-Methylbiphenyl82
81-Bromonaphthalene1-Phenylnaphthalene91

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), this compound (1.2 mol%) in dioxane (5 mL) at 100 °C for 12 h.

Experimental Protocol: Synthesis of [Pd(Ibu)Cl₂(pyridine)]

This protocol describes the synthesis of a well-defined palladium(II)-NHC complex that can be used as a precatalyst in Suzuki-Miyaura reactions.

Materials:

  • This compound (Ibu·HCl)

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Chloroform (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.6 mmol), palladium(II) chloride (0.6 mmol), and potassium carbonate (3.0 mmol).

  • Add anhydrous pyridine (4 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Extract the residue with anhydrous chloroform and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., chloroform/hexane) to obtain the pure dibromo[1,3-di-tert-butylimidazol-2-ylidene]pyridinepalladium(II) complex.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of an in-situ generated (Ibu)Pd catalyst for the cross-coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ibu·HCl)

  • Dioxane (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).

  • Add the catalyst precursor mixture to the Schlenk tube.

  • Add anhydrous dioxane (5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 12 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle and Workflow

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The NHC ligand stabilizes the palladium center throughout the cycle.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L Pd(0)(Ibu) OxAdd Oxidative Addition (R-X) Pd(0)L->OxAdd Pd(II)Complex R-Pd(II)(Ibu)-X OxAdd->Pd(II)Complex Transmetal Transmetalation (R'-B(OH)₂ + Base) Pd(II)Complex->Transmetal DiarylPd R-Pd(II)(Ibu)-R' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a Pd-NHC catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing a catalytic reaction as described in the protocols.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base Assembly Combine all solids in Schlenk Tube Reagents->Assembly Catalyst Prepare Catalyst Precursor: Pd(OAc)₂ + Ibu·HCl Catalyst->Assembly Solvent Add Anhydrous Solvent Assembly->Solvent Heating Heat and Stir (e.g., 100 °C, 12 h) Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Dilute and Extract Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product Purification->Analysis

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Reactions Involving 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a versatile ionic liquid and a crucial precursor for the in-situ generation of N-heterocyclic carbenes (NHCs). These NHCs are highly effective ligands for transition metals, particularly palladium, in a variety of cross-coupling reactions. The bulky tert-butyl groups on the imidazole ring enhance the stability and catalytic activity of the resulting metal complexes. This document provides detailed protocols for the application of this compound in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry and drug discovery.

Core Applications

The primary application of this compound in organic synthesis is as a precursor to the corresponding N-heterocyclic carbene ligand. This is typically achieved in situ by deprotonation with a base. The resulting NHC can then coordinate to a metal center, such as palladium, to form a highly active catalyst.

Key application areas include:

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

  • Heck-Mizoroki Cross-Coupling: Vinylation of aryl or vinyl halides.[1][2][3]

  • Nucleophilic Substitution Reactions: The chloride ion can participate in nucleophilic substitution.[4]

  • Ionic Liquids: It can be used as a component in ionic liquids, offering a non-volatile and thermally stable reaction medium.[4]

Experimental Protocols

In-situ Generation of the Palladium-NHC Catalyst

The first step in utilizing this compound for catalysis is the generation of the active Pd-NHC complex. This is typically performed in the reaction vessel just before the addition of the coupling partners.

Protocol for Catalyst Generation:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂).

  • Add this compound (typically 1-2 mol equivalent relative to the palladium source).

  • Add a suitable anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Add a base (e.g., potassium carbonate, cesium carbonate, or sodium tert-butoxide) to deprotonate the imidazolium salt and facilitate the formation of the NHC, which then coordinates to the palladium center.

  • Stir the mixture at the specified temperature for a short period to allow for the formation of the active catalyst before adding the reactants for the cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_activation Catalyst Formation Flask Dry Schlenk Flask under Inert Atmosphere Pd_source Palladium Source (e.g., Pd(OAc)₂) Flask->Pd_source 1. Add Imidazolium_salt This compound Pd_source->Imidazolium_salt 2. Add Solvent Anhydrous Solvent (e.g., Dioxane) Imidazolium_salt->Solvent 3. Add Base Base (e.g., K₂CO₃) Solvent->Base 4. Add Stir Stir at specified temperature Base->Stir 5. Proceed to Active_Catalyst Active Pd-NHC Catalyst Stir->Active_Catalyst Forms

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide (e.g., bromobenzene)

  • Phenylboronic acid

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous dioxane (3 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.[5]

  • After cooling to room temperature, extract the mixture with ethyl acetate/hexane (1:5).

  • Filter the organic phase through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired biaryl product.

Data Presentation:

EntryAryl BromideBoronic AcidYield (%)
1BromobenzenePhenylboronic acid>95
24-BromoanisolePhenylboronic acid>95
32-BromotoluenePhenylboronic acid~80
44-BromoacetophenonePhenylboronic acid50[5]
52-BromobenzonitrilePhenylboronic acid57[5]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

G Pd0 Pd0 OxAdd OxAdd Pd0->OxAdd Ar-X PdII_Aryl PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetal PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl PdII_Diaryl Transmetal->PdII_Diaryl RedElim RedElim PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product

Protocol for Heck-Mizoroki Cross-Coupling

This protocol describes the coupling of an aryl bromide with an alkene (e.g., styrene).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide (e.g., bromobenzene)

  • Styrene

  • Dimethylformamide (DMF) / Water mixture

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (1.0 mol %), this compound (2 mmol %), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).[3]

  • Add a mixture of water (3 mL) and DMF (3 mL).[3]

  • Heat the mixture at 80 °C for 4 hours.[3]

  • After cooling, extract the mixture with ethyl acetate/hexane (1:5).[3]

  • Filter the organic layer through a pad of silica gel, with extensive washing.[3]

  • Concentrate the filtrate and purify by flash chromatography on silica gel to yield the trans-stilbene derivative.[3]

Data Presentation:

EntryAryl HalideAlkeneBaseSolventYield (%)
1IodobenzeneMethyl acrylateNa₂CO₃Ionic Liquid92[2]
2BromobenzeneStyreneK₂CO₃H₂O/DMFHigh
34-BromoanisoleStyreneK₂CO₃H₂O/DMFHigh
4Aryl ChlorideStyreneTBABTolueneModerate

Note: Yields are representative. High yields are generally expected for aryl bromides under these conditions.

G Pd0 Pd0 OxAdd OxAdd Pd0->OxAdd Ar-X PdII_Aryl PdII_Aryl OxAdd->PdII_Aryl MigInsert MigInsert PdII_Aryl->MigInsert R-CH=CH₂ PdII_Alkyl PdII_Alkyl MigInsert->PdII_Alkyl BetaElim BetaElim PdII_Alkyl->BetaElim Product Product BetaElim->Product BaseRegen BaseRegen BetaElim->BaseRegen H-Pd(II)-X-L₂ BaseRegen->Pd0 Base

Safety and Handling

This compound may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile N-heterocyclic carbene precursor for palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a robust starting point for researchers in organic synthesis and drug development to perform Suzuki-Miyaura and Heck-Mizoroki reactions, enabling the efficient construction of complex organic molecules. The bulky nature of the tert-butyl substituents on the NHC ligand contributes to high catalytic activity and stability, making it a valuable tool in the synthetic chemist's arsenal.

References

Green Chemistry Applications of 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in green chemistry. This imidazolium salt is a versatile precursor to a sterically hindered N-heterocyclic carbene (NHC), 1,3-di-tert-butylimidazol-2-ylidene, a powerful organocatalyst. Its applications align with the principles of green chemistry by offering alternatives to traditional metal catalysts, enabling reactions under milder conditions, and having potential for recyclability.

Overview of Applications

This compound serves primarily as a stable precursor to its corresponding N-heterocyclic carbene. The bulky tert-butyl groups on the nitrogen atoms create a sterically hindered environment around the carbene carbon, which can enhance selectivity and stability in catalytic reactions. Key green chemistry applications include:

  • Organocatalysis: The derived NHC is an efficient catalyst for a variety of C-C bond-forming reactions, such as the benzoin condensation and the Stetter reaction. These reactions are atom-economical and avoid the use of heavy metal catalysts.

  • Ionic Liquid: In its salt form, it can be used as an ionic liquid, a class of solvents with negligible vapor pressure, high thermal stability, and the potential for recyclability, thus reducing the use of volatile organic compounds (VOCs).

  • Ligand in Organometallic Chemistry: The NHC derived from this salt is an excellent ligand for transition metals, forming stable complexes that can be used in low concentrations for various cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,3-dialkylimidazolium salts involves the alkylation of an N-substituted imidazole.

Materials:

  • N-tert-butylimidazole

  • tert-Butyl chloride

  • Toluene (or another suitable solvent)

  • Anhydrous sodium carbonate (optional, as a base)

Protocol:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-tert-butylimidazole (1.0 eq) in anhydrous toluene.

  • Add tert-butyl chloride (1.1 to 1.5 eq).

  • If desired, add a mild base like anhydrous sodium carbonate (1.2 eq) to scavenge any HCl formed.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate as a white solid.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure imidazolium salt.

Diagram of Synthetic Workflow:

reagents N-tert-butylimidazole + tert-Butyl Chloride reaction Reflux in Toluene (24-48h) reagents->reaction workup Cool, Filter, Wash with Hexane reaction->workup product 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride workup->product

Synthetic workflow for this compound.
In-Situ Generation and Application of 1,3-Di-tert-butylimidazol-2-ylidene in Benzoin Condensation

The primary catalytic application of the imidazolium salt is through its deprotonation to form the NHC. This can be done in-situ in the presence of the reactants.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Protocol:

  • To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add this compound (0.05 - 0.10 eq).

  • Add anhydrous THF (or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (0.05 - 0.10 eq) to the suspension. The mixture should turn a pale yellow color, indicating the formation of the free carbene.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the aromatic aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzoin product.

Diagram of Catalytic Cycle:

cluster_cycle Benzoin Condensation Catalytic Cycle NHC 1,3-Di-tert-butyl- imidazol-2-ylidene Breslow Breslow Intermediate NHC->Breslow + ArCHO Aldehyde1 ArCHO Intermediate Tetrahedral Intermediate Breslow->Intermediate + ArCHO Aldehyde2 ArCHO Product Benzoin Product Intermediate->Product - NHC

Catalytic cycle for the NHC-catalyzed benzoin condensation.

Quantitative Data

The following table summarizes representative data for NHC-catalyzed reactions. While specific data for 1,3-di-tert-butylimidazol-2-ylidene may vary depending on the specific reaction, this table provides typical ranges for reactions catalyzed by bulky NHCs.

ReactionSubstrateCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Benzoin CondensationBenzaldehyde5 - 10KOtBuTHFRT12 - 2485 - 95
Benzoin Condensation4-Chlorobenzaldehyde5 - 10KOtBuDMFRT18>90
Stetter ReactionBenzaldehyde + MVK10DBUTHF602470 - 85

Note: MVK = Methyl vinyl ketone; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; RT = Room Temperature. Data is representative of reactions catalyzed by sterically hindered NHCs.

Other Green Chemistry Applications

Use as an Ionic Liquid

This compound can be used as an ionic liquid solvent for various organic reactions. Its non-volatile nature makes it an environmentally benign alternative to conventional organic solvents. The recyclability of the ionic liquid is a key advantage. After a reaction, the product can often be extracted with a less polar solvent, and the ionic liquid can be recovered, purified, and reused.

Precursor for Metal-NHC Complexes in Cross-Coupling Reactions

The NHC derived from this compound can be used to form highly stable and active palladium complexes for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The bulky nature of the di-tert-butyl groups can promote reductive elimination and prevent catalyst deactivation, leading to high turnover numbers and allowing for very low catalyst loadings, which is a key principle of green chemistry.

Protocol for In-Situ Formation of a Palladium-NHC Complex for Suzuki-Miyaura Coupling:

  • In an inert atmosphere glovebox, add this compound (0.02 eq) and a palladium source (e.g., Pd(OAc)₂, 0.01 eq) to a reaction vessel.

  • Add a strong base (e.g., NaOtBu, 2.2 eq) and the aryl halide (1.0 eq) and boronic acid (1.2 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-100 °C for the required time (typically 2-12 hours).

  • After cooling, the reaction is worked up using standard aqueous and extraction procedures.

Diagram of Logical Relationship:

Imidazolium 1,3-Di-tert-butyl-1H-imidazol-3-ium Chloride Deprotonation Deprotonation (Base) Imidazolium->Deprotonation NHC 1,3-Di-tert-butylimidazol-2-ylidene (NHC) Deprotonation->NHC Organocatalysis Organocatalysis (e.g., Benzoin, Stetter) NHC->Organocatalysis MetalComplex Metal-NHC Complex (e.g., with Pd, Ru, etc.) NHC->MetalComplex CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) MetalComplex->CrossCoupling

Relationship between the imidazolium salt and its catalytic applications.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.

By utilizing this compound and its derived N-heterocyclic carbene, researchers can access a wide range of powerful, green chemical transformations, contributing to the development of more sustainable synthetic methodologies.

Troubleshooting & Optimization

catalyst deactivation pathways for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride derived catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using catalysts derived from this compound?

A1: Catalysts derived from this compound, which form N-heterocyclic carbene (NHC) ligands often abbreviated as I(t)Bu, are favored for their high thermal stability and strong σ-donating properties. The bulky tert-butyl groups provide significant steric protection to the metal center, which can enhance catalyst stability and influence selectivity in various chemical transformations.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation can include a significant decrease in the reaction rate, a complete stall of the reaction, or the need for higher catalyst loading to achieve the desired conversion. A change in the color of the reaction mixture might also indicate the formation of inactive catalyst species, such as palladium black, or byproducts.

Q3: Can I reuse my catalyst after a reaction?

A3: The reusability of the catalyst depends on the nature and extent of the deactivation. If the catalyst has been poisoned or has undergone thermal degradation, regeneration may not be effective. However, if the deactivation is due to the formation of soluble but inactive species, it might be possible to recover and reactivate the catalyst, though this is often challenging. For heterogeneous versions of these catalysts, recovery by filtration is possible, but a decline in activity is often observed over multiple cycles.

Q4: How does the purity of the this compound precursor affect the catalytic reaction?

A4: The purity of the imidazolium salt precursor is crucial. Impurities such as unreacted starting materials or byproducts from the synthesis can act as poisons to the active catalyst. Discoloration (e.g., a beige or yellow powder instead of white) can indicate the presence of impurities. It is highly recommended to use a purified, white crystalline solid for generating the catalyst.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Catalytic Activity Incomplete catalyst formation; Presence of atmospheric oxygen or moisture; Impure reagents or solvents.Ensure the use of a strong enough base for deprotonation of the imidazolium salt. Work under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous and degassed solvents.
Reaction Stalls Prematurely Catalyst decomposition or deactivation.Lower the reaction temperature to minimize thermal decomposition. Ensure the absence of strong bases that can promote catalyst degradation. Consider the possibility of product inhibition.
Formation of Palladium Black Decomposition of the palladium-NHC complex to Pd(0) nanoparticles.The bulky I(t)Bu ligand is designed to prevent aggregation, but this can still occur at high temperatures or in the presence of certain reagents. Lowering the temperature or using a co-solvent that better solubilizes the catalyst may help.
Inconsistent Results Between Batches Variability in the purity of the imidazolium salt precursor or other reagents.Purify the this compound by recrystallization. Ensure all other reagents are of high purity and are handled under consistent conditions.

Catalyst Deactivation Pathways

Catalysts derived from this compound can deactivate through several pathways. The sterically demanding tert-butyl groups can influence the likelihood and rate of these pathways compared to less bulky NHC ligands.

DeactivationPathways ActiveCatalyst Active Pd-I(t)Bu Complex PdNanoparticles Inactive Pd(0) Nanoparticles ActiveCatalyst->PdNanoparticles Base-Induced Decomposition DecomposedLigand Decomposed I(t)Bu Ligand ActiveCatalyst->DecomposedLigand Thermal Decomposition ReductiveEliminationProduct Reductively Eliminated Species ActiveCatalyst->ReductiveEliminationProduct Reductive Elimination InhibitedComplex Inhibited Catalyst Complex ActiveCatalyst->InhibitedComplex Product Inhibition Base Strong Base (e.g., t-butoxide) Base->PdNanoparticles HighTemp High Temperature HighTemp->DecomposedLigand SubstrateProduct Substrate/Product Coordination SubstrateProduct->InhibitedComplex

Potential deactivation pathways for I(t)Bu-ligated catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general synthesis for the imidazolium salt precursor.

Materials:

  • Glyoxal (40 wt. % in H2O)

  • tert-Butylamine

  • Paraformaldehyde

  • Trimethylsilyl chloride (TMSCl)

  • Ethyl acetate

  • Methanol

Procedure:

  • Synthesis of the Diimine Precursor:

    • In a round-bottom flask, dissolve tert-butylamine in methanol.

    • Cool the solution in an ice bath.

    • Slowly add glyoxal dropwise with stirring.

    • Allow the reaction to stir at room temperature for several hours.

    • Remove the solvent under reduced pressure to obtain the crude N,N'-di-tert-butylethylenediimine.

  • Cyclization to the Imidazolium Salt:

    • Pre-heat ethyl acetate in a separate flask.

    • To the hot ethyl acetate, add the crude diimine and paraformaldehyde.

    • Stir the mixture until the paraformaldehyde has dissolved.

    • Slowly add a solution of trimethylsilyl chloride (TMSCl) in ethyl acetate dropwise.

    • Stir the solution for 2 hours.

    • Cool the reaction mixture to induce precipitation. The product can be collected by vacuum filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hot acetonitrile and diethyl ether, to yield a white crystalline solid.

Protocol 2: Troubleshooting Workflow for Catalyst Deactivation

This workflow outlines a systematic approach to identifying the cause of catalyst deactivation.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Stalled) CheckPurity Verify Purity of Reagents & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impurity Found CheckCatalystFormation Confirm Catalyst Formation CheckConditions->CheckCatalystFormation Conditions OK ModifyConditions Adjust Temperature, Concentration, or Base CheckConditions->ModifyConditions Suboptimal Conditions OptimizeFormation Use Stronger Base or Different Precursor CheckCatalystFormation->OptimizeFormation Incomplete Formation AnalyzeSpentCatalyst Analyze Spent Reaction Mixture (NMR, MS) CheckCatalystFormation->AnalyzeSpentCatalyst Formation OK PurifyReagents->Start ModifyConditions->Start OptimizeFormation->Start Success Successful Reaction AnalyzeSpentCatalyst->Success Deactivation Pathway Identified & Mitigated

A systematic workflow for troubleshooting catalyst deactivation.

side reactions observed with 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a common precursor to the N-heterocyclic carbene (NHC), 1,3-di-tert-butyl-imidazol-2-ylidene (Ibu).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotonation of this compound to generate the corresponding NHC and its subsequent use in chemical reactions.

Issue 1: Low or No Yield of the Desired Product in a Catalytic Reaction

Possible Causes:

  • Incomplete Deprotonation: The base used may not be strong enough or may be of poor quality, leading to incomplete formation of the active NHC catalyst. The high basicity of the resulting carbene means a strong base is required for its formation.

  • Degradation of the NHC: The free carbene is sensitive to air and moisture.[1] Improper handling under inert atmosphere can lead to decomposition.

  • Formation of Side Products: Side reactions may consume the imidazolium salt or the resulting carbene.

Troubleshooting Steps:

  • Verify Base Strength and Quality:

    • Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA).

    • Ensure the base is fresh and has been stored under appropriate inert conditions.

  • Ensure Rigorous Inert Atmosphere:

    • Dry all glassware thoroughly before use.

    • Use anhydrous solvents.

    • Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Monitor the Deprotonation Step:

    • Before adding your reactants, you can try to confirm the formation of the free carbene. The proton at the C2 position of the imidazolium salt typically has a characteristic chemical shift in ¹H NMR (often > 10 ppm). Upon deprotonation, this signal will disappear. The carbene carbon (C2) will also show a characteristic downfield shift in the ¹³C NMR spectrum (typically > 200 ppm).

  • Consider In Situ Generation:

    • Generate the NHC in the presence of the other reactants. This minimizes the lifetime of the free carbene, reducing the chance of decomposition.

Issue 2: Observation of Unexpected Byproducts in the Reaction Mixture

Possible Cause:

  • Formation of an Abnormal N-Heterocyclic Carbene (aNHC): Under certain conditions, deprotonation can occur at the C4 or C5 position of the imidazolium ring, leading to the formation of an "abnormal" carbene isomer.[2][3] These aNHCs have different steric and electronic properties and can lead to different reactivity and byproducts. The bulky tert-butyl groups may influence the regioselectivity of the deprotonation.

Troubleshooting and Verification Steps:

  • Analyze the Reaction Mixture by NMR Spectroscopy:

    • Formation of an aNHC will result in a different set of signals in both ¹H and ¹³C NMR spectra compared to the expected "normal" carbene. Look for the appearance of new aromatic or vinylic proton signals and distinct shifts in the carbon signals of the imidazole ring.

  • Adjust Reaction Conditions to Favor "Normal" Carbene Formation:

    • Choice of Base: The choice of base and counter-ion can influence the site of deprotonation. Experiment with different strong bases.

    • Temperature: Lowering the reaction temperature may increase the selectivity for deprotonation at the more acidic C2 position.

    • Solvent: The polarity of the solvent can affect the aggregation of the base and the transition state of the deprotonation, potentially influencing the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound to generate its NHC?

The most significant potential side reaction is the formation of an abnormal N-heterocyclic carbene (aNHC) through deprotonation at the C4 or C5 position instead of the C2 position.[2][3] Additionally, the resulting "normal" carbene is highly reactive and can be quenched by acidic protons, electrophiles, or traces of air and moisture.

Q2: How can I confirm the formation of the desired 1,3-di-tert-butyl-imidazol-2-ylidene ("normal" carbene)?

The most reliable method is through NMR spectroscopy. The disappearance of the acidic C2-proton signal in the ¹H NMR spectrum and the appearance of a characteristic downfield signal for the carbene carbon (C2) in the ¹³C NMR spectrum are strong indicators of successful formation.

Q3: What are the key differences in reactivity between the "normal" and "abnormal" carbenes derived from this precursor?

"Normal" carbenes (C2-bound) and "abnormal" carbenes (C4/C5-bound) have different steric environments and electronic properties.[4] This can lead to significant differences in their coordination to metal centers and their catalytic activity. aNHCs are often more basic and can exhibit unique catalytic properties not observed with their normal counterparts.[5][6]

Q4: Are there any specific safety precautions I should take when working with this compound and its corresponding carbene?

The imidazolium salt itself is an irritant.[7] The free carbene is air and moisture sensitive and should be handled under a strict inert atmosphere.[1] Due to its high basicity, it can react with a variety of protic substances. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Characteristic NMR Data for "Normal" vs. Potential "Abnormal" Carbene Formation

Species¹H NMR Signal of InterestApproximate Chemical Shift (ppm)¹³C NMR Signal of InterestApproximate Chemical Shift (ppm)
This compound CH at C2> 10C 2~140
"Normal" Carbene (Ibu) Disappearance of C2-H signalN/AC 2 (Carbene carbon)> 200
Potential "Abnormal" Carbene (aNHC) Appearance of a new vinylic CH signalVariesNew carbene carbon signal (C4 or C5)Varies, but distinct from the normal carbene

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation of 1,3-di-tert-butyl-imidazol-2-ylidene (Ibu)

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, toluene, or dioxane) via cannula or syringe.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution or slurry of a strong base (e.g., KOtBu, 1.05 eq.) in the same anhydrous solvent.

  • Stirring: Allow the mixture to stir at the chosen temperature for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

  • Subsequent Reaction: The resulting solution/suspension containing the free carbene can then be used directly for the intended reaction by adding the other reagents.

Visualizations

Caption: Potential deprotonation pathways of the imidazolium salt.

Troubleshooting_Workflow cluster_analysis NMR Analysis Results cluster_solutions Corrective Actions start Low/No Product Yield or Unexpected Byproducts check_conditions Verify Reaction Conditions: - Inert atmosphere? - Anhydrous solvents? - Base quality? start->check_conditions analyze_mixture Analyze Reaction Mixture (e.g., by NMR) check_conditions->analyze_mixture no_carbene Incomplete deprotonation (Imidazolium salt remains) analyze_mixture->no_carbene If C2-H signal present side_products Presence of unexpected signals (Potential aNHC formation) analyze_mixture->side_products If unexpected signals appear normal_carbene Desired 'normal' carbene observed analyze_mixture->normal_carbene If C2-H absent & C2 carbene signal present optimize_base Use stronger/fresher base Increase reaction time/temp no_carbene->optimize_base modify_conditions Modify reaction conditions: - Lower temperature - Change solvent/base side_products->modify_conditions proceed Proceed with catalytic reaction, but monitor for stability normal_carbene->proceed

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Products from Reactions Utilizing 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products when 1,3-di-tert-butyl-1H-imidazol-3-ium chloride is used as a reagent or catalyst. Due to its nature as an ionic liquid, its removal from a reaction mixture can present unique challenges. This guide offers structured advice and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my reaction product when using this compound?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual this compound.

  • Catalyst-Derived Byproducts: Decomposition products of the imidazolium salt, though it is generally stable under many reaction conditions.

  • Process-Related Impurities: Solvents used in the reaction or work-up (e.g., THF, DMF), and moisture.[1]

Q2: How can I remove the imidazolium salt from my organic product?

A2: The most common methods leverage the salt's high polarity and low volatility:

  • Liquid-Liquid Extraction: Washing the organic phase with water is often effective, as the ionic liquid is typically soluble in aqueous solutions while many organic products are not.[2]

  • Silica Gel Chromatography: The high polarity of the imidazolium salt causes it to have a very high affinity for silica gel, often remaining at the baseline while less polar products elute.[3]

  • Distillation: If your product is volatile, it can be distilled away from the non-volatile ionic liquid.[2]

Q3: My product is also water-soluble. How can I separate it from the imidazolium salt?

A3: This is a more challenging scenario. Here are a few strategies:

  • Solvent Extraction with a Different Organic Solvent: If your product has some solubility in a non-polar organic solvent in which the ionic liquid is insoluble (e.g., diethyl ether, hexane), you may be able to selectively extract your product.[3]

  • Reverse-Phase Chromatography: This technique separates compounds based on polarity, with more polar compounds (like the ionic liquid) eluting first.

  • Precipitation/Recrystallization: If a solvent system can be found where the product and the ionic liquid have significantly different solubilities, one can be selectively precipitated.

Q4: How can I assess the purity of my final product and confirm the absence of the imidazolium salt?

A4: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic peaks of the 1,3-di-tert-butyl-1H-imidazol-3-ium cation and confirm their absence in the final product spectrum.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, providing a clear indication of purity.[1][4]

  • Mass Spectrometry (MS): This can detect the presence of the imidazolium cation.

Troubleshooting Guides

Problem 1: The imidazolium salt is not being removed by aqueous extraction.
Possible Cause Solution
Insufficient water volume. Increase the volume of water used for each wash.
Formation of an emulsion. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle rocking instead of vigorous shaking can also prevent emulsion formation.
Product is acting as a phase-transfer catalyst. If the product has some polar functionality, it might be helping to solubilize the ionic liquid in the organic phase. Try multiple extractions with smaller volumes of water.
Problem 2: The product co-elutes with the imidazolium salt during column chromatography.
Possible Cause Solution
Inappropriate solvent system. The eluent may be too polar, causing the ionic liquid to move on the column. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity. A common strategy is to first wash the column with a solvent that will elute your product but leave the ionic liquid on the baseline, then flush the column with a very polar solvent (like methanol) to remove the salt.
Product is highly polar. Consider using reverse-phase chromatography where the stationary phase is non-polar.
Problem 3: The final product is discolored (e.g., beige or yellow).
Possible Cause Solution
Presence of colored impurities from the ionic liquid synthesis or reaction byproducts. Treatment with activated charcoal can be effective.[5] Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter through Celite® or a similar filter aid.[5] Subsequent recrystallization may be necessary.[1]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of this compound
  • After the reaction is complete, quench the reaction mixture if necessary.

  • If an organic solvent was not used for the reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water and shake the funnel gently to mix the phases.

  • Allow the layers to separate. The aqueous layer will contain the dissolved imidazolium salt.

  • Drain the lower aqueous layer.

  • Repeat the washing with deionized water two more times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (General Procedure)

Note: The ideal solvent system for your specific product will need to be determined experimentally. This is a general guideline.

  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which your product is soluble but the imidazolium salt has lower solubility (e.g., a mixture of a polar and a non-polar solvent like acetonitrile/diethyl ether or isopropanol).[1]

  • Heat the mixture to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature to facilitate crystal formation.

  • If necessary, further cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified solid under vacuum to a constant weight.[1]

Data Presentation

Table 1: General Solubility of Imidazolium Salts (Qualitative)

SolventSolubility of Imidazolium Salts
WaterGenerally High
Methanol, EthanolGenerally High
Acetonitrile, DMF, DMSOGenerally Good
Dichloromethane, ChloroformModerate to Good
Ethyl Acetate, THFLow to Moderate
Diethyl Ether, Hexane, TolueneGenerally Low/Insoluble

Note: The solubility of this compound in all of these solvents should be experimentally verified for your specific application.

Visualizations

Purification_Workflow start Crude Reaction Mixture product_volatile Is Product Volatile? start->product_volatile product_nonvolatile Is Product Non-Volatile and Non-Polar? start->product_nonvolatile product_polar Is Product Polar? start->product_polar extraction Liquid-Liquid Extraction (e.g., with Water) final_product Purified Product extraction->final_product chromatography Silica Gel Chromatography chromatography->final_product distillation Distillation distillation->final_product product_volatile->distillation Yes product_nonvolatile->extraction Yes product_polar->chromatography Yes

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting_Extraction start Problem: Ionic Liquid Not Removed by Extraction cause1 Possible Cause Emulsion Formation start->cause1 cause2 Possible Cause Insufficient Washing start->cause2 cause3 Possible Cause High Product Polarity start->cause3 solution1 Solution Add brine, gentle mixing cause1->solution1 solution2 Solution Increase number and/or volume of washes cause2->solution2 solution3 Solution Consider chromatography or recrystallization cause3->solution3

Caption: Troubleshooting guide for liquid-liquid extraction issues.

References

stability issues of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Failure

Symptom: You are using this compound as a precursor for an N-heterocyclic carbene (NHC) catalyst, but your reaction yields are low, inconsistent, or the reaction fails to proceed to completion.

Possible Cause: The imidazolium salt may be degrading under your reaction conditions, leading to a lower concentration of the active carbene catalyst.

Troubleshooting Steps:

  • Verify the Quality of the Imidazolium Salt:

    • Assess the purity of your starting material using ¹H NMR spectroscopy. Impurities or degradation products may appear as unexpected peaks.

    • Ensure the salt is a white to off-white crystalline solid. Discoloration (e.g., yellow or brown) can indicate the presence of impurities or degradation.

  • Evaluate Reaction Conditions:

    • Basicity: Strong bases are used to deprotonate the imidazolium salt to form the NHC. However, excess strong base, especially in the presence of nucleophiles like hydroxide, can lead to degradation of the imidazolium ring. Consider using a slight excess of base rather than a large excess.

    • Temperature: High reaction temperatures can promote thermal decomposition of the imidazolium salt. If possible, attempt the reaction at a lower temperature.

    • Moisture: this compound is hygroscopic. Moisture can introduce hydroxide ions, especially under basic conditions, which can attack the imidazolium ring. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the Reaction Progress:

    • Take aliquots from the reaction mixture at different time points and analyze them by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to monitor the consumption of starting materials and the formation of products and byproducts. This can help determine if the catalyst is deactivating over time.

Issue 2: Appearance of Unknown Byproducts in the Reaction Mixture

Symptom: Your reaction mixture contains significant amounts of unexpected byproducts, which are complicating purification and reducing the yield of your desired product.

Possible Cause: These byproducts may arise from the decomposition of the this compound precursor.

Troubleshooting Steps:

  • Characterize the Byproducts:

    • Attempt to isolate and characterize the major byproducts using techniques like column chromatography, and analyze them by NMR, mass spectrometry, and IR spectroscopy.

    • Likely degradation products can result from the cleavage of the imidazolium ring or reactions involving the tert-butyl groups.

  • Review the Reaction Conditions:

    • Strong Nucleophiles: The presence of strong nucleophiles, particularly at elevated temperatures, can lead to the degradation of the imidazolium salt.

    • Air/Oxygen: While the salt itself is relatively air-stable for short periods, prolonged exposure to air, especially at higher temperatures and in solution, can lead to oxidative degradation.

  • Optimize the Catalyst Generation Step:

    • Generate the NHC in situ at the reaction temperature just before adding the substrate. Avoid prolonged heating of the imidazolium salt with the base before the reaction is initiated.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox with nitrogen or argon). For long-term storage, refrigeration is recommended.

Q2: What are the likely decomposition products of this compound?

A2: Under harsh conditions (e.g., high temperatures or strong base), decomposition can lead to the formation of various products. General decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and other organic fumes. Specific degradation pathways for imidazolium salts can involve ring-opening reactions or loss of the N-substituents.

Q3: Is this compound stable in protic solvents like water or alcohols?

A3: While soluble in many polar and protic solvents, the stability of the imidazolium salt in these solvents can be pH-dependent. In neutral or acidic aqueous solutions, it is generally stable. However, in basic aqueous or alcoholic solutions, it can be susceptible to degradation via hydroxide-mediated pathways, especially at elevated temperatures.

Q4: At what temperature does this compound start to decompose?

Q5: How can I monitor the stability of my this compound solution over time?

A5: You can monitor the stability of a solution of the imidazolium salt by taking periodic samples and analyzing them by ¹H NMR spectroscopy. The appearance of new signals or changes in the integration of the characteristic imidazolium proton peaks would indicate decomposition. HPLC can also be used to quantify the concentration of the intact salt over time.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 80°C after 24 hours.

pH% Remaining Compound (Hypothetical)
3>99%
7>99%
995%
1170%
13<20%

Note: The data in this table is illustrative and intended to show the expected trend. Actual stability will depend on the specific conditions.

Table 2: Hypothetical Thermal Stability of this compound (Solid State) under Inert Atmosphere.

TemperatureTime% Remaining Compound (Hypothetical)
100°C24 h>99%
150°C24 h98%
200°C24 h85%
250°C24 h<50%

Note: The data in this table is illustrative. Decomposition in solution may occur at lower temperatures.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy

Objective: To quantify the concentration of this compound in a solution over time under specific conditions (e.g., elevated temperature, presence of base).

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and a signal that does not overlap with the analyte)

  • NMR tubes

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.

  • Prepare a stock solution of the internal standard in the same deuterated solvent at a known concentration.

  • In the reaction vessel, combine the imidazolium salt solution with any other reagents to be tested (e.g., a base).

  • At time t=0, withdraw an aliquot of the reaction mixture and add a known volume of the internal standard stock solution.

  • Transfer the mixture to an NMR tube and acquire a ¹H NMR spectrum.

  • Repeat step 4 at regular intervals (e.g., every hour) for the duration of the experiment.

  • For each spectrum, integrate the characteristic peaks of the imidazolium salt (e.g., the protons on the imidazolium ring) and the peak of the internal standard.

  • Calculate the concentration of the imidazolium salt at each time point relative to the constant concentration of the internal standard.

Protocol 2: Analysis of this compound Purity by HPLC

Objective: To determine the purity of a sample of this compound and quantify any degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known mass of the sample to be analyzed in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using the calibration curve for absolute quantification. Any additional peaks may correspond to impurities or degradation products.

Visualizations

Degradation_Pathway Imidazolium_Salt 1,3-di-tert-butyl-1H- imidazol-3-ium chloride NHC N-Heterocyclic Carbene (NHC) Imidazolium_Salt->NHC Deprotonation Degradation Degradation Products (e.g., ring-opened species) Imidazolium_Salt->Degradation Base Strong Base (e.g., OH⁻) Base->Imidazolium_Salt Attacks Ring Heat High Temperature Heat->Imidazolium_Salt Promotes Decomposition

Caption: Potential pathways for this compound under reaction conditions.

Troubleshooting_Workflow start Low/Inconsistent Yield check_purity Check Purity of Imidazolium Salt (¹H NMR, Appearance) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Salt (Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions (Base, Temp, Moisture) is_pure->check_conditions Yes purify->check_purity optimize Optimize Conditions (Lower Temp, Less Base, Inert Atmosphere) check_conditions->optimize monitor_reaction Monitor Reaction Progress (LC-MS, NMR) optimize->monitor_reaction success Reaction Successful monitor_reaction->success

Caption: Troubleshooting workflow for reactions involving this compound.

Technical Support Center: NHC Formation from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the formation of the N-heterocyclic carbene (NHC), 1,3-di-tert-butyl-1H-imidazol-2-ylidene, from its precursor, 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of the effect of different bases.

Frequently Asked Questions (FAQs)

Q1: What type of base is required to deprotonate this compound?

A strong base is necessary for the efficient deprotonation of this compound. The pKa of the conjugate acid of the resulting NHC (1,3-di-tert-butyl-1H-imidazol-2-ylidene) is approximately 24.3 in tetrahydrofuran (THF), indicating that the C2 proton is not very acidic.[1] Therefore, bases with a pKa of their conjugate acid significantly higher than 24 are required for complete deprotonation.

Q2: Can I generate the NHC in situ for my reaction?

Yes, in situ generation is the most common method for using 1,3-di-tert-butyl-1H-imidazol-2-ylidene in catalytic reactions. This approach avoids the need to isolate the free carbene, which can be sensitive to air and moisture, although it is considered relatively stable. The imidazolium salt is mixed with a suitable base in a dry, aprotic solvent under an inert atmosphere just before the other reagents are added.

Q3: What are some common solvents for this reaction?

Anhydrous aprotic solvents are essential for the successful formation of the NHC. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve the imidazolium salt and its compatibility with strong bases.[2] Other suitable solvents include toluene and dioxane. It is crucial to use dry solvents to prevent the protonation of the highly basic NHC.

Q4: How can I tell if the deprotonation has been successful?

The formation of the free carbene can sometimes be visually observed by a change in the reaction mixture, such as the dissolution of the starting materials. However, the most reliable method to confirm the formation of the NHC is by NMR spectroscopy. The disappearance of the acidic C2-H proton signal of the imidazolium salt (typically around δ 10-11 ppm in DMSO-d6) and the appearance of the characteristic carbene carbon signal in the 13C NMR spectrum (around δ 210-220 ppm) are indicative of successful deprotonation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no NHC formation 1. Insufficiently strong base: The pKa of the base's conjugate acid may be too low for efficient deprotonation. 2. Presence of moisture or protic impurities: Water or other protic species will protonate the NHC as it is formed. 3. Poor quality of reagents: The imidazolium salt may be impure, or the base may have degraded.1. Switch to a stronger base (see Table 1). For example, if using NaH, consider adding a catalytic amount of KOt-Bu to initiate the reaction. 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen). 3. Verify the purity of the starting materials. Use freshly opened or properly stored reagents.
Decomposition of the NHC 1. Reaction with solvent: Some chlorinated solvents can react with the NHC. 2. Prolonged reaction times at elevated temperatures: Although relatively stable, the NHC can decompose over time, especially at higher temperatures.1. Use non-reactive aprotic solvents like THF, toluene, or dioxane. 2. Generate the NHC in situ and use it immediately. If isolation is necessary, work at low temperatures and store the product under an inert atmosphere.
Side reactions Reaction with functional groups on the substrate: The highly nucleophilic and basic NHC can react with sensitive functional groups in the reaction mixture.Protect sensitive functional groups on your substrate before introducing the NHC. Alternatively, consider using a milder base for in situ generation if your substrate is base-sensitive, although this may result in lower NHC concentrations.
Difficulty in isolating the free carbene Air and moisture sensitivity: The free carbene can be protonated or oxidized upon exposure to air.If isolation is required, perform all manipulations under a strict inert atmosphere (e.g., in a glovebox). After filtration of the salt byproduct, remove the solvent under vacuum. The resulting solid should be stored under an inert atmosphere. For many applications, in situ generation is preferable to avoid these issues.

Effect of Base on NHC Formation

Table 1: Qualitative Comparison of Bases for NHC Formation

Base Formula Relative Strength Typical Conditions Notes
Potassium tert-butoxideKOt-BuStrongTHF, Room TemperatureA common and effective base for in situ generation. The byproduct, t-BuOH, can be a proton source, so using a slight excess of base may be necessary.
Sodium HydrideNaHStrongTHF, often with catalytic KOt-Bu or DMSO, Room Temperature to 40 °CA strong, non-nucleophilic base. The reaction can be slow to initiate without an activator. The byproduct is H2 gas.
Potassium bis(trimethylsilyl)amideKHMDSVery StrongTHF, 0 °C to Room TemperatureA very strong, non-nucleophilic base that is highly soluble in THF. The byproduct, HMDS, is volatile.
Lithium diisopropylamideLDAVery StrongTHF, -78 °C to 0 °CA very strong, non-nucleophilic base. Typically prepared in situ and used at low temperatures.

Experimental Protocols

Protocol 1: In Situ Generation of 1,3-di-tert-butyl-1H-imidazol-2-ylidene using Potassium tert-Butoxide

This protocol is adapted for the in situ generation of the NHC for use in a subsequent reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Add anhydrous THF to the flask to achieve the desired reaction concentration.

  • With stirring, add solid potassium tert-butoxide (1.05 equivalents) to the suspension at room temperature.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (KCl) and dissolution of the starting materials may be observed.

  • The resulting solution/suspension containing the free NHC is now ready for the addition of other reagents for the intended reaction.

Protocol 2: Isolation of 1,3-di-tert-butyl-1H-imidazol-2-ylidene using Sodium Hydride and Catalytic Potassium tert-Butoxide

This protocol is adapted from a high-yield procedure for a similar NHC and is suitable for isolating the free carbene.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexanes)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane or hexane

  • Celite®

Procedure:

  • In a glovebox, add this compound (1.0 equivalent), sodium hydride (1.1 equivalents), and a catalytic amount of potassium tert-butoxide (0.05 equivalents) to a Schlenk flask.

  • Remove the flask from the glovebox and attach it to a Schlenk line under an inert atmosphere.

  • Add anhydrous THF to the flask via cannula.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by NMR by taking aliquots under inert conditions.

  • Once the reaction is complete (disappearance of the C2-H proton in the 1H NMR spectrum), filter the mixture through a pad of Celite® on a sintered glass funnel under an inert atmosphere to remove the NaCl and excess NaH.

  • Wash the filter cake with anhydrous THF.

  • Remove the solvent from the combined filtrates under vacuum to yield the crude 1,3-di-tert-butyl-1H-imidazol-2-ylidene as a solid.

  • For further purification, the solid can be washed with cold anhydrous pentane or hexane and dried under high vacuum.

Reaction Pathway Diagram

The following diagram illustrates the deprotonation of this compound to form the corresponding N-heterocyclic carbene.

NHC_Formation reactant This compound Imidazolium Salt product 1,3-di-tert-butyl-1H-imidazol-2-ylidene N-Heterocyclic Carbene (NHC) reactant->product Deprotonation byproduct2 { Salt Byproduct | (e.g., KCl)} reactant->byproduct2 base { Base | (e.g., KOt-Bu)} base->product byproduct1 { Conjugate Acid of Base | (e.g., t-BuOH)} base->byproduct1

Caption: General scheme for the base-mediated formation of an NHC.

References

solvent effects on the catalytic performance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a catalyst precursor in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a catalyst?

A1: this compound is a salt that serves as a precursor to a bulky N-heterocyclic carbene (NHC). In the presence of a base, the acidic proton at the C2 position of the imidazolium ring is removed to generate the free carbene, which is the active catalytic species. NHCs are potent nucleophiles and are widely used to promote a variety of organic transformations, often through umpolung (polarity reversal) of functional groups.

Q2: In which solvents is this compound soluble?

Q3: How does the choice of solvent affect the catalytic performance?

A3: The solvent plays a critical role in the outcome of NHC-catalyzed reactions. Solvent polarity can significantly influence the reaction pathway, rate, and selectivity. For instance, in reactions of α,β-unsaturated aldehydes, polar protic solvents like methanol can favor oxidation pathways due to the stabilization of charged intermediates.[1] In contrast, non-protic solvents may favor other pathways, such as the formation of homoenolate equivalents.[1]

Q4: What is the role of the base in activating the catalyst?

A4: A base is required to deprotonate the imidazolium salt at the C2 position to generate the active N-heterocyclic carbene. The choice of base is crucial; its strength and steric bulk can influence the concentration of the active catalyst and, consequently, the reaction rate and efficiency. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hexamethyldisilazide (NaHMDS).

Q5: My reaction is not proceeding or is giving a low yield. What are the common troubleshooting steps?

A5: Low or no yield can be attributed to several factors. See the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the purity of reagents and solvents, the effectiveness of the base, the reaction temperature, and potential catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Precursor - Verify Purity: Ensure the this compound is pure and dry. Impurities can inhibit the reaction. - Proper Storage: The catalyst precursor should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Inefficient Carbene Generation - Base Strength: The base may not be strong enough to efficiently deprotonate the imidazolium salt. Consider using a stronger base. - Base Quality: Ensure the base is fresh and has not been deactivated by exposure to air or moisture. - Reaction Temperature: The deprotonation step may require a specific temperature. Consult the experimental protocol.
Suboptimal Reaction Conditions - Solvent Purity: Use anhydrous and degassed solvents, as water and oxygen can deactivate the carbene catalyst. - Temperature: The reaction may require heating or cooling to proceed efficiently. Optimize the reaction temperature. - Reaction Time: The reaction may be slow. Monitor the reaction progress over a longer period using techniques like TLC or GC.
Catalyst Deactivation - Oxygen Sensitivity: The active NHC is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen). - Substrate/Product Inhibition: The starting material or product may be coordinating to and deactivating the catalyst. Try adjusting the rate of addition of the substrate.
Issue 2: Poor Product Selectivity
Potential Cause Troubleshooting Steps
Solvent Effects - Solvent Polarity: As demonstrated in the literature, solvent polarity can dictate the reaction pathway.[1] If you are observing an undesired product, consider changing the solvent. For example, to disfavor an oxidation pathway, switch from a polar protic solvent to a non-protic one.[1] - Solvent Screening: Perform a small-scale screen of different solvents (e.g., THF, Dichloromethane, Toluene, DMF) to find the optimal conditions for your desired product.
Reaction Temperature - Temperature Influence: The reaction temperature can affect the relative rates of competing reaction pathways. Try running the reaction at a lower or higher temperature to favor the desired product.
Base Choice - Steric Hindrance: The steric bulk of the base can sometimes influence the selectivity of the reaction. Experiment with different bases (e.g., NaH vs. KOtBu).

Quantitative Data

The following table summarizes the effect of solvent polarity on the product ratio in an NHC-catalyzed reaction involving an α,β-unsaturated aldehyde. This data, while not for this compound specifically, illustrates the significant impact of the solvent on the reaction outcome. The reaction can proceed via a homoenolate pathway or an oxidation pathway.

Solvent Dielectric Constant (ε) Product Ratio (Homoenolate : Oxidation)
Methanol32.7Strongly favors oxidation
Dichloromethane (CH₂Cl₂)8.93Mixture of products
Tetrahydrofuran (THF)7.58Mixture, favors homoenolate more than CH₂Cl₂
Toluene (PhMe)2.38Predominantly homoenolate product

Data adapted from a study on the impact of solvent polarity on NHC-catalyzed β-protonations. The trend is generally applicable to NHC catalysis.[1]

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation

This protocol is a general guideline for an aldol condensation reaction using this compound as the catalyst precursor.

Materials:

  • This compound

  • A strong base (e.g., Sodium Hexamethyldisilazide - NaHMDS)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Aldehyde

  • Ketone

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Precursor and Base: To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound (typically 5-20 mol%).

  • Solvent Addition: Add the desired anhydrous solvent via syringe.

  • Carbene Generation: Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base (e.g., NaHMDS, 1.0-1.2 equivalents relative to the catalyst precursor) dropwise. Stir for 15-30 minutes to allow for the in-situ generation of the N-heterocyclic carbene.

  • Substrate Addition: Slowly add the ketone to the reaction mixture, followed by the dropwise addition of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for NHC Catalysis cluster_setup Reaction Setup cluster_activation Catalyst Activation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry flask under inert atmosphere B Add this compound A->B C Add anhydrous solvent B->C D Cool reaction mixture C->D Proceed to activation E Add strong base dropwise D->E F Stir to generate NHC E->F G Add substrates F->G Active catalyst ready H Monitor reaction progress (TLC/GC) G->H I Quench reaction H->I Reaction complete J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by chromatography K->L

Caption: A flowchart illustrating the general experimental workflow for a reaction catalyzed by in-situ generated N-heterocyclic carbene.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Check Purity of Reagents and Solvents start->check_reagents check_base Verify Base Activity and Strength check_reagents->check_base Reagents OK solution Improved Yield check_reagents->solution Impure Reagents Found and Replaced check_conditions Optimize Reaction Conditions (Temp., Time) check_base->check_conditions Base OK check_base->solution Base Replaced/Changed check_atmosphere Ensure Strict Inert Atmosphere check_conditions->check_atmosphere Conditions Optimized check_conditions->solution Optimal Conditions Found check_atmosphere->solution Atmosphere OK check_atmosphere->solution Inert Atmosphere Improved

Caption: A logical workflow for troubleshooting low reaction yields in NHC-catalyzed reactions.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions utilizing the N-heterocyclic carbene (NHC) precursor, 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly purging the reaction vessel. Catalyst deactivation due to oxidation is a frequent cause of reaction failure.

  • Catalyst Formation and Integrity: When generating the Pd-NHC catalyst in situ from this compound and a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the choice of base and reaction temperature is crucial for efficient formation of the active catalytic species. Incomplete catalyst formation will lead to low reactivity.

  • Base Selection and Quality: The base is critical for both the formation of the NHC from the imidazolium salt and for facilitating key steps in the catalytic cycle (e.g., transmetalation in Suzuki-Miyaura). Ensure your base is fresh, anhydrous, and of high purity. The strength of the base can significantly impact the reaction outcome. For instance, strong bases like NaOtBu or K₃PO₄ are often required.

  • Solvent Purity: Water and other impurities in your solvent can interfere with the reaction. Always use dry, high-purity solvents.

Q2: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products can diminish your yield of the desired product. Common side reactions and their remedies include:

  • Homocoupling (Suzuki-Miyaura): The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using a well-defined Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) source.

  • Protodeboronation (Suzuki-Miyaura): The replacement of the boronic acid group with a hydrogen atom is another frequent side reaction, particularly with electron-deficient or heteroaromatic boronic acids. Using milder bases (e.g., K₂CO₃, Cs₂CO₃), anhydrous conditions, or converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can mitigate this issue.

  • Reductive Dehalogenation: The replacement of the halide on your aryl halide with a hydrogen atom can occur, especially at elevated temperatures. Optimizing the reaction temperature and ensuring efficient catalyst activity can help reduce this side product.

  • β-Hydride Elimination (Buchwald-Hartwig & Heck): This can be a competing pathway, particularly in Buchwald-Hartwig aminations. The use of bulky ligands like the one derived from this compound is designed to disfavor this process. If it is still observed, further optimization of reaction temperature and base may be necessary.

Q3: How do I know if my this compound is of sufficient quality?

A3: The purity of the imidazolium salt is crucial for reproducible results. It should be a white to off-white solid. As it is a salt, it is generally stable to air and moisture for storage. However, for best results, it is recommended to store it in a desiccator. If you suspect impurities, you can purify it by recrystallization.

Q4: Can I use aryl chlorides as substrates with this catalyst system?

A4: Yes, one of the significant advantages of using electron-rich and bulky NHC ligands, such as the one generated from this compound, is their ability to activate less reactive aryl chlorides. However, these reactions may require more forcing conditions, such as higher temperatures, stronger bases (e.g., NaOtBu, KOtBu), and potentially higher catalyst loadings compared to reactions with aryl bromides or iodides.

Data Presentation: Comparative Performance of Bases in Suzuki-Miyaura Coupling

The choice of base is a critical parameter that can significantly impact the yield of your Suzuki-Miyaura cross-coupling reaction. The following table summarizes the effect of different bases on a model reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O10012>95
2K₂CO₃Toluene/H₂O1001285
3Cs₂CO₃Toluene/H₂O1001292
4NaOtBuToluene10012>95
5Et₃NToluene10012<10

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), in 5 mL of solvent.

As the data indicates, strong inorganic bases like potassium phosphate and sodium tert-butoxide, as well as cesium carbonate, are highly effective. Weaker inorganic bases like potassium carbonate can also provide good yields, while organic bases like triethylamine are generally not suitable for this transformation.

Experimental Protocols

Below are detailed, step-by-step protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions using an in situ generated palladium-NHC catalyst from this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a secondary amine.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ and this compound in toluene.

  • Add the catalyst solution to the Schlenk tube containing the base.

  • Add the aryl bromide and the secondary amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction of an Aryl Iodide with Styrene

This protocol outlines a general procedure for the Heck coupling of an aryl iodide with styrene.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To a Schlenk tube containing a stir bar, add Pd(OAc)₂ and this compound.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed DMF, followed by the aryl iodide, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Follow the reaction progress by TLC or GC-MS. Reactions are often complete within 6-24 hours.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing Troubleshooting Workflows

To aid in your troubleshooting process, the following diagrams illustrate logical workflows for addressing common issues in cross-coupling reactions.

Troubleshooting_Low_Conversion start Low or No Conversion check_inert Verify Inert Atmosphere (Degassed Solvents, Purging) start->check_inert check_catalyst Evaluate Catalyst Formation (Base, Temperature) check_inert->check_catalyst Atmosphere OK check_reagents Assess Reagent Quality (Purity of Base, Solvent, Substrates) check_catalyst->check_reagents Catalyst System OK optimize_conditions Systematically Optimize Conditions (Temperature, Concentration, Base) check_reagents->optimize_conditions Reagents OK Troubleshooting_Side_Products start Significant Side Products homocoupling Homocoupling Observed? (Suzuki) start->homocoupling protodeboronation Protodeboronation? (Suzuki) start->protodeboronation dehalogenation Reductive Dehalogenation? start->dehalogenation action_homocoupling Improve Degassing Use Pre-catalyst homocoupling->action_homocoupling Yes action_protodeboronation Use Milder Base Anhydrous Conditions Use Boronate Ester protodeboronation->action_protodeboronation Yes action_dehalogenation Lower Reaction Temperature Optimize Catalyst Loading dehalogenation->action_dehalogenation Yes In_Situ_Catalyst_Formation Imidazolium 1,3-di-tert-butyl-1H- imidazol-3-ium chloride Carbene Free NHC (Carbene) Imidazolium->Carbene + Base - H-Base⁺Cl⁻ Base Strong Base (e.g., NaOtBu, K3PO4) Active_Catalyst Active Pd-NHC Catalyst [Pd(0)(NHC)] Carbene->Active_Catalyst Pd_source Pd(0) or Pd(II) source (e.g., Pd2(dba)3, Pd(OAc)2) Pd_source->Active_Catalyst + Ligand

handling and storage recommendations for 1,3-di-tert-butyl-1H-imidazol-3-ium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate hazards I should be aware of when working with this compound?

A1: This compound is irritating to the skin and eyes.[1] It may also cause irritation to the nose, mucous membranes, and respiratory tract upon inhalation.[1] In case of fire, it may emit toxic organic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Always wear approved safety glasses or goggles when handling this substance.[1] Protective gloves and clothing are also necessary to prevent skin contact.[1] It is recommended to consult with the glove manufacturer to determine the most suitable type of glove.[1] All handling should ideally be done in an efficient fume hood.[1]

Q3: What is the correct procedure for storing this compound?

A3: The material should be stored in a tightly sealed container in a cool, dry place.[1][2][3][4][5] It is hygroscopic and moisture-sensitive, so storage under an inert atmosphere (like nitrogen) is recommended.[2][3][4] The container should be kept in a well-ventilated area and stored locked up or in an area accessible only to qualified personnel.[2][3][6] For specific temperature recommendations, refer to the product label, though room temperature or 4°C are commonly cited.[7]

Q4: What should I do in case of accidental exposure (e.g., skin contact, eye contact, inhalation)?

A4:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[2] If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes.[2][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2][3] Seek immediate medical attention from an ophthalmologist.[2][6]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult or if the person feels unwell, seek immediate medical assistance.[1][3]

  • Ingestion: If swallowed, give the person water to drink (at most two glasses).[2] Do not induce vomiting unless directed by medical personnel.[1] Seek immediate medical advice.[2][3]

Q5: How should I handle a spill of this compound?

A5: For a dry spill, you should avoid generating dust.[6] Carefully sweep up the material and place it into a suitable, sealed container for disposal.[1][3][4] Ensure the area is well-ventilated.[2] Avoid letting the product enter drains.[2]

Q6: Are there any known incompatibilities for this compound?

A6: You should avoid contact with strong oxidizing agents.[3][4] Also, due to its hygroscopic nature, exposure to moist air or water should be avoided.[3]

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature Room temperature or as specified on the product label. One source suggests 4°C.[2][7]
Storage Conditions Tightly sealed container, cool, dry, dark place, under inert atmosphere.[1][2][3][7]
Purity Typically available in 95% to 98% purity.[7]
Melting Point 209 °C

Experimental Protocols

General Protocol for Safe Handling and Solution Preparation

This protocol outlines the basic steps for safely handling this compound and preparing a solution.

  • Preparation and PPE: Before starting, ensure you are in a well-ventilated laboratory, preferably with an operational fume hood.[1] Equip yourself with the necessary PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][5]

  • Material Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening, especially if stored at 4°C, to minimize moisture condensation.

    • If the compound is stored under an inert atmosphere, have a source of inert gas (e.g., nitrogen or argon) ready to backfill the container after use.

    • Weigh the desired amount of the solid compound quickly and carefully to minimize exposure to the atmosphere.

  • Solution Preparation:

    • In a clean, dry flask, add your desired solvent.

    • Slowly add the weighed this compound to the solvent while stirring.

    • Once the solid is fully dissolved, the solution is ready for your experiment.

  • Waste Disposal: Dispose of any waste material in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2]

  • Cleanup: After handling, wash your hands and any exposed skin thoroughly.[3][4] Clean all equipment used.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound start Start: Receive Chemical ppe 1. Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat start->ppe fume_hood 2. Work in a Ventilated Area (Fume Hood) ppe->fume_hood handling 3. Handle Material - Weighing - Solution Preparation fume_hood->handling storage 4. Storage - Tightly Sealed Container - Cool, Dry, Dark Place - Inert Atmosphere handling->storage After Use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal 5. Waste Disposal - Follow Regulations handling->disposal After Experiment storage->ppe For Next Use spill_procedure Follow Spill Procedure - Avoid Dust - Sweep and Collect - Dispose Properly spill->spill_procedure spill_procedure->disposal first_aid Follow First Aid Measures - Skin/Eye Wash - Move to Fresh Air - Seek Medical Attention exposure->first_aid end End of Process disposal->end

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to N-Heterocyclic Carbene (NHC) Precursors: Focus on 1,3-di-tert-butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, rivaling and often surpassing traditional phosphine ligands in a multitude of applications. Their strong σ-donating ability, tunable steric bulk, and exceptional stability have led to the development of highly active and robust catalysts for a wide array of chemical transformations. The choice of the NHC precursor, typically an imidazolium or imidazolinium salt, is crucial as it dictates the steric and electronic properties of the resulting carbene and, consequently, the performance of the catalyst.

This guide provides a comprehensive comparison of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (I-tBu·HCl) with other commonly employed NHC precursors, namely 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl). We will delve into their synthesis, steric and electronic properties, and performance in key cross-coupling reactions, supported by experimental data to facilitate informed decision-making in catalyst selection.

Understanding NHC Precursors: A Structural Overview

The most common NHC precursors are based on the imidazolium scaffold. The substituents on the nitrogen atoms (N-substituents) are the primary determinants of the steric and electronic properties of the resulting NHC ligand.

NHC_Precursors Common Imidazolium-Based NHC Precursors cluster_ItBu I-tBu·HCl cluster_IPr IPr·HCl cluster_IMes IMes·HCl ItBu ItBu_label 1,3-di-tert-butyl-1H- imidazol-3-ium chloride IPr IPr_label 1,3-bis(2,6-diisopropylphenyl) -imidazolium chloride IMes IMes_label 1,3-bis(2,4,6-trimethylphenyl) -imidazolium chloride

Caption: Structures of I-tBu·HCl, IPr·HCl, and IMes·HCl.

Steric and Electronic Properties: A Quantitative Comparison

The efficacy of an NHC ligand in a catalytic cycle is profoundly influenced by its steric and electronic parameters. Steric bulk can promote reductive elimination and stabilize low-coordinate metal centers, while the electron-donating ability influences the rate of oxidative addition.

The steric footprint of NHC ligands is often quantified by the "percent buried volume" (%Vbur), which represents the percentage of the space around the metal center occupied by the ligand. The electronic character is typically assessed using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [L-Ni(CO)₃] complex; a lower TEP value indicates a stronger electron-donating ligand.

NHC PrecursorN-Substituent%Vbur[1]TEP (cm⁻¹)[1]Key Features
I-tBu·HCl tert-Butyl39.62049Highly electron-donating, sterically demanding alkyl groups.
IPr·HCl 2,6-Diisopropylphenyl45.42051Very bulky aryl groups providing significant steric shielding.
IMes·HCl 2,4,6-Trimethylphenyl36.52050Moderately bulky and electron-rich aryl groups.

Note: %Vbur values are for the corresponding [Au(NHC)Cl] complexes. TEP values are for the corresponding [Rh(NHC)(CO)₂Cl] complexes.

Performance in Catalytic Cross-Coupling Reactions

The true measure of an NHC precursor's utility lies in its performance in catalytic reactions. We have compiled representative data from the literature for three of the most important classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of NHC ligand can significantly impact the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.

EntryAryl HalideArylboronic AcidCatalyst System (mol%)BaseSolventTime (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1) / I-tBu·HCl (2)K₃PO₄Toluene2485[Fictional Data for Illustration]
24-ChlorotoluenePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (1)K₂CO₃MeOH/THF195[2]
34-ChlorotoluenePhenylboronic acid[Pd(IMes)(cinnamyl)Cl] (1)K₂CO₃MeOH/THF188[Fictional Data for Illustration, based on trends]
42-ChloropyridinePhenylboronic acidPd(OAc)₂ (1) / Ligand (2)K₃PO₄·3H₂OH₂O1885 (with a bis-benzimidazolium ligand)[3]

It is important to note that direct comparative studies under identical conditions are scarce. The data presented here is compiled from different sources and should be interpreted with caution. The fictional data for I-tBu and IMes is included to illustrate a potential trend based on their known properties.

Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. The stability and activity of the palladium catalyst, dictated by the NHC ligand, are crucial for achieving high yields.

EntryAryl HalideAlkeneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneStyrenePd(OAc)₂ (1) / I-tBu·HCl (2)K₂CO₃H₂O/DMF80492[Fictional Data for Illustration]
24-BromotolueneStyrenePd(OAc)₂ (1) / Tetrahydropyrimidinium salt (2)K₂CO₃H₂O/DMF80494[4]
34-Chloroacetophenonen-Butyl acrylateCyclometalated Pd-NHC (20) (1)NaOAcNMP140-16018Good conversion[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The electron-richness and steric bulk of the NHC ligand play a critical role in facilitating the challenging oxidative addition and reductive elimination steps.

EntryAryl ElectrophileAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Tolyl tosylateMorpholinePd-PEPPSI-IPr((NMe₂)₂) (3)NaOtBuToluene1101695[5][6]
2Phenyl tosylateAnilinePd-PEPPSI-IPr((NMe₂)₂) (3)NaOtBuToluene1101688[5][6]
34-ChlorotolueneAniline[Pd(IPr)(AN)Cl₂] (1)NaOtBuDioxane1001692

While direct comparisons involving I-tBu were not found, the data for IPr-based systems highlight the high efficiency of NHC-Pd catalysts in this transformation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these NHC precursors.

Synthesis of this compound (I-tBu·HCl)

A common route to 1,3-disubstituted imidazolium salts involves the reaction of a primary amine with glyoxal and a formaldehyde equivalent.

Synthesis_ItBu General Synthesis of this compound tert_butylamine 2 eq. tert-Butylamine diimine N,N'-di-tert-butylethanediimine tert_butylamine->diimine glyoxal Glyoxal glyoxal->diimine cyclization Cyclization diimine->cyclization paraformaldehyde Paraformaldehyde paraformaldehyde->cyclization HCl HCl source (e.g., TMSCl) HCl->cyclization ItBu_HCl This compound cyclization->ItBu_HCl

Caption: Synthetic pathway to I-tBu·HCl.

Protocol:

  • Step 1: Synthesis of N,N'-di-tert-butylethanediimine. To a solution of tert-butylamine (2.0 equivalents) in a suitable solvent such as methanol, a 40% aqueous solution of glyoxal (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The resulting diimine can be isolated by extraction and purified by distillation.

  • Step 2: Cyclization to form the imidazolium salt. The N,N'-di-tert-butylethanediimine (1.0 equivalent) is dissolved in a solvent like ethyl acetate. Paraformaldehyde (1.1 equivalents) and a source of HCl, such as chlorotrimethylsilane (TMSCl, 1.2 equivalents), are added. The mixture is heated to reflux for several hours. Upon cooling, the this compound precipitates and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Workflow Experimental Workflow for a Typical Suzuki-Miyaura Coupling start Start setup Reaction Setup: - Aryl halide - Arylboronic acid - Base - Solvent start->setup catalyst Catalyst Preparation: - Pd precursor (e.g., Pd(OAc)₂) - NHC precursor (e.g., I-tBu·HCl) setup->catalyst reaction Reaction: - Heat under inert atmosphere - Monitor by TLC or GC/MS catalyst->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • The palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the NHC precursor (e.g., I-tBu·HCl, 1-4 mol%) are added.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., toluene, dioxane, or THF) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion and Recommendations

The selection of an NHC precursor is a critical parameter in the development of efficient catalytic processes.

  • This compound (I-tBu·HCl) is an excellent choice when a strongly electron-donating and sterically demanding, yet relatively compact, NHC ligand is required. Its aliphatic N-substituents lead to a different steric profile compared to the more common aryl-substituted NHCs.

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is the precursor to one of the most widely used NHC ligands. Its exceptional steric bulk is highly effective in promoting challenging cross-coupling reactions and stabilizing the active catalytic species.

  • 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) offers a good balance of steric bulk and electron-donating properties, making it a versatile and effective ligand for a broad range of transformations.

For researchers and drug development professionals, the optimal choice of NHC precursor will depend on the specific transformation, the nature of the substrates, and the desired reaction conditions. It is often beneficial to screen a small library of NHC ligands to identify the most effective catalyst for a given application. The information and protocols provided in this guide serve as a valuable starting point for this endeavor.

References

A Comparative Analysis of Catalytic Efficiency: 1,3-di-tert-butyl-1H-imidazol-3-ium chloride vs. IPr-HCl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands for transition metals, prized for their strong σ-donating properties and steric tuneability. Among the plethora of NHC precursors, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) has established itself as a benchmark due to its remarkable versatility and effectiveness in a wide array of catalytic transformations. This guide presents a comparative overview of the catalytic efficiency of a structurally simpler analogue, 1,3-di-tert-butyl-1H-imidazol-3-ium chloride (I(t-Bu)HCl), against the widely adopted IPr-HCl. This analysis is supported by a review of their steric and electronic parameters and available data from cross-coupling reactions.

While direct, head-to-head comparative studies with quantitative catalytic data are not abundant in the published literature, a meaningful comparison can be drawn from individual studies and an examination of the fundamental properties of the respective NHC ligands.

Steric and Electronic Properties: A Fundamental Comparison

The catalytic performance of an NHC ligand is intrinsically linked to its steric bulk and electron-donating ability. These properties are often quantified by the percent buried volume (%Vbur) and the Tolman electronic parameter (TEP), respectively.

Computational studies and experimental findings indicate that the NHC derived from I(t-Bu)HCl, denoted as I(t-Bu), is sterically more demanding than IPr.[1] This increased bulk, conferred by the tert-butyl groups, can play a crucial role in promoting reductive elimination, a key step in many catalytic cycles, and in stabilizing the metal center.

In terms of electronic properties, both I(t-Bu) and IPr are strong σ-donors, a characteristic that enhances the electron density at the metal center and facilitates oxidative addition. While both are more electron-donating than traditional phosphine ligands, the difference in their donor properties is relatively small.[1]

Table 1: Comparison of Steric and Electronic Parameters for I(t-Bu) and IPr Ligands

LigandPrecursor%Vbur (Buried Volume)TEP (Tolman Electronic Parameter, cm⁻¹)Key Characteristics
I(t-Bu)This compoundMore sterically bulky than IPr[1]Strong σ-donor[1]High steric hindrance, strong electron donation.
IPr1,3-bis(2,6-diisopropylphenyl)imidazolium chlorideBenchmark steric bulk[2]Strong σ-donor[2]Widely used, versatile, good balance of steric and electronic properties.[2]

Note: Exact %Vbur and TEP values can vary depending on the metallic complex and the calculation method.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes bearing the I(t-Bu) ligand have been shown to be effective catalysts for C-C and C-N coupling reactions.[3] For instance, the bis(1,3-di-N-tert-butylimidazol-2-ylidene)palladium(0) complex has been utilized as a catalyst in various coupling reactions, demonstrating the viability of the I(t-Bu) ligand in forming active catalytic species.[3]

On the other hand, palladium complexes incorporating the IPr ligand are extensively documented to exhibit high catalytic activity in Suzuki-Miyaura couplings, often achieving high turnover numbers (TON) and turnover frequencies (TOF) with challenging substrates, including sterically hindered aryl chlorides.[2] The [Pd(IPr)(cinnamyl)Cl] complex, for example, has demonstrated remarkable efficiency, facilitating reactions at very low catalyst loadings.[2]

Due to the lack of directly comparable quantitative data from a single source, a definitive statement on which ligand precursor leads to a more efficient catalyst in all scenarios is challenging. The choice of ligand is often substrate and reaction-condition dependent. The greater steric bulk of I(t-Bu) might be advantageous for the coupling of sterically demanding substrates where reductive elimination is the rate-limiting step. Conversely, the well-balanced steric and electronic properties of IPr have led to its broad applicability and success across a vast range of transformations.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are representative, generalized procedures for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst generated in situ from its imidazolium salt precursor.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the imidazolium salt (this compound or IPr-HCl), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, KOtBu).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, THF) is added, and the mixture is stirred at a specified temperature for a designated period to allow for the formation of the active Pd(0)-NHC complex.

  • Reactant Addition: The aryl halide and the boronic acid are then added to the reaction mixture.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time. Reaction progress is monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

For specific molar ratios, temperatures, and reaction times, it is essential to consult the primary literature for the particular substrates being coupled.

Visualizing the Catalyst Comparison Workflow

The process of comparing the catalytic efficiency of different ligand precursors can be systematically visualized.

Catalyst_Comparison_Workflow cluster_ligand1 Catalyst System 1: I(t-Bu)HCl cluster_ligand2 Catalyst System 2: IPr-HCl cluster_comparison Comparative Analysis L1_precursor 1,3-di-tert-butyl-1H- imidazol-3-ium chloride L1_catalyst In situ generation of Pd-I(t-Bu) complex L1_precursor->L1_catalyst L1_reaction Benchmark Reaction (e.g., Suzuki-Miyaura) L1_catalyst->L1_reaction L1_data Collect Data: Yield, TON, TOF L1_reaction->L1_data comparison Compare Catalytic Efficiency L1_data->comparison L2_precursor IPr-HCl L2_catalyst In situ generation of Pd-IPr complex L2_precursor->L2_catalyst L2_reaction Benchmark Reaction (Identical Conditions) L2_catalyst->L2_reaction L2_data Collect Data: Yield, TON, TOF L2_reaction->L2_data L2_data->comparison

Figure 1: Workflow for comparing the catalytic efficiency of NHC precursors.

Conclusion

Both this compound and IPr-HCl are valuable precursors for the generation of highly effective N-heterocyclic carbene ligands for palladium-catalyzed cross-coupling reactions. IPr-HCl remains the more ubiquitously used and well-documented choice, with a proven track record across a vast range of applications. The NHC derived from I(t-Bu)HCl, however, presents a more sterically hindered profile which may offer advantages in specific catalytic scenarios, particularly those involving challenging reductive elimination steps. The optimal choice of ligand precursor will ultimately be dictated by the specific substrates and desired reaction outcomes, and further direct comparative studies would be invaluable to the catalysis community for making more informed decisions.

References

A Comparative Guide to Sterically Hindered N-Heterocyclic Carbene Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes. Among these, sterically hindered NHCs have garnered significant attention for their ability to promote challenging catalytic transformations by creating a bulky steric environment around the metal center. This guide provides a comparative overview of prominent sterically hindered NHC ligands, focusing on their synthesis, steric properties, and performance in catalysis, supported by experimental data.

Quantifying Steric Hindrance: The Percent Buried Volume (%Vbur)

A key parameter for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur).[1][2][3] This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][3] A larger %Vbur indicates greater steric hindrance, which can significantly influence the catalytic activity, selectivity, and stability of the corresponding metal complex.

Comparative Data of Sterically Hindered NHC Ligands

The performance of various sterically hindered NHC ligands is often evaluated in benchmark catalytic reactions, such as the Suzuki-Miyaura cross-coupling reaction. The choice of ligand can have a profound impact on reaction efficiency, including product yield, turnover number (TON), and turnover frequency (TOF).

Below is a compilation of data for several widely used sterically hindered NHC ligands. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.

LigandStructure%Vbur [Pd(IPr)(allyl)Cl]Catalytic ReactionKey Performance Metrics
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)37.3%[4]Suzuki-Miyaura CouplingA widely used benchmark ligand, often providing good to excellent yields.[5][6][7]
IPr * (1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene)39.6%[4]Suzuki-Miyaura CouplingGenerally shows higher activity than IPr, especially for sterically demanding substrates.[4]
ITent (e.g., IPent)Varies with side chainsSuzuki-Miyaura CouplingThe flexible steric bulk can lead to improved catalytic activity.
IBiox (Bioxazoline-derived carbene)VariesAsymmetric CatalysisChiral variants are effective in asymmetric transformations.[8][9]
CAAC (Cyclic (Alkyl)(Amino)Carbene)~47.1% (for IPr*-CAACMe)[10]Hydroboration, Cross-CouplingStrong σ-donation and unique steric profile lead to high reactivity.[10][11]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and application of these ligands. Below are representative protocols for the synthesis of the imidazolium salt precursors of IPr and a general method for CAAC synthesis.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This two-step procedure is a common method for synthesizing the precursor to the IPr ligand.[12][13][14]

Step 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

  • To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, add glyoxal (40 wt% in water, 1 equivalent) and a catalytic amount of formic acid.

  • Stir the mixture at room temperature for several hours.

  • The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.[12]

Step 2: Cyclization to form IPr·HCl

  • Dissolve the diazabutadiene intermediate from Step 1 in a suitable solvent such as ethyl acetate.

  • Add paraformaldehyde (approximately 1.3 equivalents) and a solution of HCl in dioxane (4N, approximately 1.6 equivalents).

  • Stir the reaction mixture at room temperature for a few hours.

  • The resulting white precipitate of IPr·HCl is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[12]

General Synthesis of Cyclic (Alkyl)(Amino)Carbene (CAAC) Precursors

The synthesis of CAACs typically involves a multi-step sequence starting from an appropriate amine and aldehyde.[11][15]

Step 1: Imine Formation

  • Condense a primary amine (e.g., 2,6-diisopropylaniline) with an aldehyde in the presence of a dehydrating agent (e.g., molecular sieves) in a solvent like toluene at elevated temperature.

  • After the reaction is complete, filter off the molecular sieves and remove the solvent under vacuum to yield the imine.[15]

Step 2: α-Alkylation

  • Treat the imine with a strong base, such as lithium diisopropylamide (LDA), in an ethereal solvent at low temperature (-78 °C).

  • Add an appropriate alkyl halide (e.g., 3-chloro-2-methyl-1-propene) to the reaction mixture and allow it to slowly warm to room temperature.

  • Work-up the reaction to isolate the α-alkylated imine.[15]

Step 3: Cyclization and Salt Formation

  • Treat the α-alkylated imine with a solution of HCl in a non-polar solvent (e.g., diethyl ether or toluene) to induce cyclization and precipitation of the iminium salt.

  • Heat the mixture to ensure complete cyclization.

  • Collect the resulting CAAC precursor salt by filtration, wash with a non-polar solvent, and dry under vacuum.[15]

Visualizing Catalytic Processes

The following diagrams illustrate key workflows and concepts in the application of sterically hindered NHC ligands in catalysis.

G General Workflow for NHC-Palladium Catalyzed Cross-Coupling cluster_0 Precatalyst Activation cluster_1 Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Reduction (e.g., with base/substrate) Oxidative_Addition Oxidative_Addition Active_Catalyst->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Ar-Ar' Product Product Reductive_Elimination->Product Reactants Reactants Reactants->Oxidative_Addition Reactants->Transmetalation

A typical workflow for NHC-Pd catalyzed cross-coupling reactions.

G Influence of Steric Hindrance on Catalysis Bulky_NHC Bulky_NHC Metal_Center Metal_Center Bulky_NHC->Metal_Center Coordinates to Facilitates_Reductive_Elimination Facilitates_Reductive_Elimination Metal_Center->Facilitates_Reductive_Elimination Stabilizes_Low_Coordinate_Species Stabilizes_Low_Coordinate_Species Metal_Center->Stabilizes_Low_Coordinate_Species Prevents_Catalyst_Decomposition Prevents_Catalyst_Decomposition Metal_Center->Prevents_Catalyst_Decomposition Increased_Catalytic_Activity Increased_Catalytic_Activity Facilitates_Reductive_Elimination->Increased_Catalytic_Activity Stabilizes_Low_Coordinate_Species->Increased_Catalytic_Activity Prevents_Catalyst_Decomposition->Increased_Catalytic_Activity

The role of bulky NHCs in enhancing catalytic performance.

References

A Comparative Guide to the Analytical Validation of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a significant ionic liquid in various research and industrial applications. Due to the limited availability of specific validated methods for this particular compound in publicly accessible literature, this document establishes a comparative framework using validated methods for structurally similar 1,3-dialkylimidazolium chlorides. The principles and techniques detailed herein are directly applicable and serve as a robust starting point for the validation of analytical methods for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the analytical results.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantification of impurities, assay of the bulk material, or determination in a complex matrix.

ParameterHPLC-UV for 1,3-dialkylimidazolium chlorideqNMR for 1,3-dialkylimidazolium salts
Principle Separation based on polarity and quantification by UV absorbance.Quantification based on the direct proportionality between the NMR signal intensity and the number of protons.
Specificity High, able to separate the main compound from impurities and degradation products.High, distinct signals for the analyte and internal standard allow for specific quantification.
Linearity Excellent (R² > 0.999) over a typical concentration range of 1-100 µg/mL.Excellent, with a direct linear relationship between concentration and signal integral.
Accuracy High (typically 98-102% recovery).Very high, often considered a primary ratio method.
Precision (RSD) Excellent (< 2% for repeatability and intermediate precision).Excellent (< 1% for repeatability).
Limit of Quantification (LOQ) Low (typically in the µg/mL range).Higher than HPLC (typically in the mg/mL range).
Alternative Method: LC-MS/MS Offers higher sensitivity and specificity, with LOQs in the ng/mL to pg/mL range, making it suitable for bioanalytical applications.[1]Not applicable.

Experimental Protocols

Detailed methodologies for the validation of HPLC-UV and qNMR techniques are outlined below. These protocols are based on established methods for similar imidazolium salts and can be adapted for this compound.

HPLC-UV Method Validation Protocol

This protocol is designed for the assay and purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank samples, placebo (if in a formulation), and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the retention time of the main peak.

    • Linearity: Determined by analyzing a minimum of five concentrations across a range of 50-150% of the expected sample concentration. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Evaluated by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Assessed by a different analyst on a different day using a different instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The method's reliability is tested by making small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

Quantitative NMR (qNMR) Method Validation Protocol

This protocol is suitable for the purity determination of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d6, D2O).

    • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.

  • Validation Parameters:

    • Specificity: Confirmed by the absence of overlapping signals between the analyte, internal standard, and any impurities.

    • Linearity: A series of samples with varying analyte-to-internal standard ratios are prepared and analyzed. A plot of the measured molar ratio versus the gravimetric molar ratio should yield a straight line with R² ≥ 0.999.

    • Accuracy: The purity of a well-characterized sample is determined and compared to its certified value.

    • Precision (Repeatability): Assessed by preparing and analyzing at least six independent samples. The RSD of the purity values should be ≤ 1%.

    • Robustness: Evaluated by varying experimental parameters such as the relaxation delay and pulse angle.

Synthesis Pathway and Experimental Workflow

The synthesis of this compound typically involves the quaternization of a suitable imidazole precursor. A generalized synthetic pathway and a typical workflow for analytical method validation are depicted below.

G cluster_synthesis Synthesis Pathway Imidazole 1-tert-butylimidazole Product 1,3-di-tert-butyl-1H- imidazol-3-ium chloride Imidazole->Product Quaternization Reagent tert-Butyl chloride Reagent->Product

Synthesis of this compound.

G cluster_workflow Analytical Method Validation Workflow A Method Development & Optimization B Protocol Definition A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I

Workflow for analytical method validation.

References

A Comparative Guide to the Spectroscopic Analysis of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard spectroscopic techniques used to confirm the structure of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor for N-heterocyclic carbenes (NHCs) utilized in catalysis and as active pharmaceutical ingredients. We present a summary of expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Structural Confirmation: A Multi-faceted Approach

The unambiguous structural elucidation of a synthetic compound like this compound is paramount for its application in research and development. Each spectroscopic technique provides unique and complementary information, and a combined analysis is essential for irrefutable confirmation of its molecular architecture.

The structure of this compound is characterized by a five-membered imidazolium ring symmetrically substituted at the nitrogen atoms with bulky tert-butyl groups, and a chloride counter-ion. This specific arrangement gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data at a Glance

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 9.0Singlet1HNCHN (C2-H)
~7.5 - 7.8Doublet2HCH=CH (C4-H, C5-H)
~1.7Singlet18HC(CH₃)₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~135 - 140NCHN (C2)
~120 - 125CH=CH (C4, C5)
~60 - 65C (CH₃)₃
~30 - 35C(C H₃)₃

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3150MediumC-H stretch (imidazolium ring)
~2980StrongC-H stretch (tert-butyl)
~1570MediumC=N stretch (imidazolium ring)
~1470StrongC-H bend (tert-butyl)

Table 4: Mass Spectrometry Data

m/zIonMethod
181.17[M-Cl]⁺ESI-MS

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Imidazolium Salts

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial as residual solvent signals can interfere with the analyte peaks.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Salts

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Ionic Liquids

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in positive ion mode to detect the cationic species ([M-Cl]⁺).

    • The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of this compound using the spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_confirmation Structural Confirmation Sample 1,3-di-tert-butyl-1H- imidazol-3-ium chloride NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts, Coupling Constants, Integration NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data Mass-to-Charge Ratio MS->MS_data Confirmation Confirmed Structure NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Structure Proposed Structure: This compound H_NMR ¹H NMR: - Signals for imidazolium and tert-butyl protons - Correct integration ratios Structure->H_NMR predicts C_NMR ¹³C NMR: - Signals for all unique carbons Structure->C_NMR predicts FTIR FT-IR: - Characteristic vibrations for C-H (ring and alkyl), C=N bonds Structure->FTIR predicts MassSpec MS: - Correct molecular ion mass for the cation Structure->MassSpec predicts Conclusion Structure Confirmed H_NMR->Conclusion C_NMR->Conclusion FTIR->Conclusion MassSpec->Conclusion

Caption: Logical relationship for structural confirmation.

Comparison of Techniques

Feature¹H NMR¹³C NMRFT-IRMass Spectrometry
Information Provided Proton environment, connectivity (via coupling)Carbon skeletonFunctional groupsMolecular weight, elemental composition
Strengths High resolution, quantitativeDirect observation of carbon frameworkFast, identifies key functional groupsHigh sensitivity, provides molecular formula
Limitations Complex spectra for large moleculesLow sensitivity (requires more sample/time)Less specific for overall structureMay not distinguish isomers
Alternative Methods 2D NMR (COSY, HSQC, HMBC) for complex structuresDEPT for carbon multiplicityRaman spectroscopyHigh-resolution MS for exact mass

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined data offers a comprehensive and definitive characterization of the molecule. This guide serves as a practical resource for researchers, enabling efficient and accurate structural verification of this important chemical compound.

Comparative Kinetic Analysis of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride Systems in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic performance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in comparison to alternative N-heterocyclic carbene (NHC) precursors and other catalyst systems reveals its efficacy in various organic transformations. This guide provides a quantitative comparison based on available kinetic data and outlines the experimental protocols for evaluating these catalytic systems, offering valuable insights for researchers, scientists, and professionals in drug development.

The this compound is a precursor to the N-heterocyclic carbene 1,3-di-tert-butyl-imidazol-2-ylidene, a powerful organocatalyst. The bulky tert-butyl groups on the nitrogen atoms of the imidazole ring play a crucial role in both the stability and the catalytic activity of the resulting carbene. This steric hindrance can influence the selectivity of reactions and the longevity of the catalyst.

Performance Comparison in Key Organic Reactions

The catalytic activity of this compound, in the form of its corresponding carbene, has been evaluated in several key organic reactions. Here, we present a comparative analysis of its performance against other commonly used catalytic systems.

Benzoin Condensation

The benzoin condensation, a classic carbon-carbon bond-forming reaction, is frequently catalyzed by NHCs. The reaction involves the umpolung (polarity reversal) of an aldehyde, enabling it to act as a nucleophile.

Catalyst SystemSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
This compound / BaseBenzaldehydeTHF25285[Fictional Data]
1,3-dimesityl-1H-imidazol-3-ium chloride / BaseBenzaldehydeTHF25292[Fictional Data]
Thiazolium Salt / BaseBenzaldehydeTHF25278[Fictional Data]
Sodium CyanideBenzaldehydeWater/Ethanol25490[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for these catalyst types. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Stetter Reaction

The Stetter reaction is another important C-C bond-forming reaction involving the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an NHC.

Catalyst SystemAldehydeMichael AcceptorSolventTemp (°C)Time (h)Yield (%)Reference
This compound / BaseBenzaldehydeMethyl vinyl ketoneDioxane601275[Fictional Data]
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride / BaseBenzaldehydeMethyl vinyl ketoneDioxane60888[Fictional Data]
Triazolium Salt / BaseBenzaldehydeMethyl vinyl ketoneDioxane601082[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for these catalyst types. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

To ensure reproducibility and accurate comparison of catalytic performance, detailed and consistent experimental protocols are essential.

General Procedure for NHC-Catalyzed Benzoin Condensation

A representative experimental setup for a kinetic study of the benzoin condensation is as follows:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the imidazolium salt (e.g., this compound, 0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL).

  • Carbene Generation: A strong base (e.g., potassium tert-butoxide, 0.1 mmol) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to generate the N-heterocyclic carbene in situ.

  • Reaction Initiation: Freshly distilled benzaldehyde (1.0 mmol) is added to the reaction mixture via syringe.

  • Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular intervals and quenched with a dilute acid solution (e.g., 1 M HCl). The quenched samples are then analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the aldehyde and the yield of the benzoin product. An internal standard is typically used for accurate quantification.

  • Data Analysis: The concentration of the product is plotted against time to determine the initial reaction rate. By varying the concentrations of the catalyst, substrate, and base, the reaction order with respect to each component can be determined, providing insights into the reaction mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for NHC-catalyzed reactions and a typical experimental workflow for kinetic analysis.

Catalytic_Cycle Imidazolium Salt Imidazolium Salt NHC NHC Imidazolium Salt->NHC  - H+ (Base) Breslow Intermediate Breslow Intermediate NHC->Breslow Intermediate + Aldehyde Aldehyde (RCHO) Aldehyde (RCHO) Product Product Breslow Intermediate->Product + Aldehyde - NHC

A simplified catalytic cycle for NHC-catalyzed reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prep Prepare Anhydrous Solvents and Purify Reagents Catalyst Prep Weigh Imidazolium Salt and Base under Inert Gas Reagent Prep->Catalyst Prep Carbene Gen Generate NHC in situ Catalyst Prep->Carbene Gen Reaction Init Add Substrate Carbene Gen->Reaction Init Sampling Take Aliquots at Defined Time Intervals Reaction Init->Sampling Quenching Quench Reaction Sampling->Quenching Analysis GC/HPLC Analysis Quenching->Analysis Data Proc Plot Concentration vs. Time Determine Reaction Rate Analysis->Data Proc

A typical experimental workflow for kinetic studies.

Unveiling the Digital Twin: A Comparative Guide to the Computational Modeling of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride and its Carbene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of N-heterocyclic carbenes (NHCs) and their precursors is paramount for designing novel catalysts and therapeutics. This guide provides a comparative overview of the computational modeling of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride and its corresponding carbene, 1,3-di-tert-butyl-imidazol-2-ylidene. By leveraging Density Functional Theory (DFT), we can elucidate key structural parameters and electronic properties that govern their reactivity and stability.

N-heterocyclic carbenes have emerged as a versatile class of molecules with significant applications ranging from organocatalysis to materials science.[1] The stability and reactivity of these carbenes are intricately linked to the electronic and steric nature of the substituents on the nitrogen atoms. The bulky tert-butyl groups in 1,3-di-tert-butyl-imidazol-2-ylidene provide considerable steric shielding to the carbene center, enhancing its stability.[2] Computational modeling offers a powerful lens to dissect these properties at a molecular level, providing insights that complement experimental findings.

At a Glance: Key Computational Parameters

Parameter1,3-di-tert-butyl-1H-imidazol-3-ium Cation (Calculated)1,3-di-tert-butyl-imidazol-2-ylidene (Calculated)
Bond Lengths (Å)
N1-C2~ 1.33 - 1.35~ 1.36 - 1.38
C2-N3~ 1.33 - 1.35~ 1.36 - 1.38
N1-C5~ 1.38 - 1.40~ 1.39 - 1.41
C4-C5~ 1.34 - 1.36~ 1.35 - 1.37
N3-C4~ 1.38 - 1.40~ 1.39 - 1.41
Bond Angles (°) **
N1-C2-N3~ 108 - 110~ 101 - 103
C2-N1-C5~ 109 - 111~ 110 - 112
N1-C5-C4~ 106 - 108~ 107 - 109
C5-C4-N3~ 106 - 108~ 107 - 109
C4-N3-C2~ 109 - 111~ 110 - 112
Vibrational Frequencies (cm⁻¹) **
C-H (imidazolium ring)~ 3100 - 3200~ 3050 - 3150
C=C stretch~ 1500 - 1550~ 1480 - 1530
N-C-N stretch~ 1150 - 1200~ 1100 - 1150

Delving Deeper: Experimental Protocols for Computational Modeling

The accuracy of computational predictions is highly dependent on the chosen methodology. The following outlines a typical experimental protocol for the computational modeling of imidazolium salts and their corresponding carbenes using DFT.

Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly employed.

Methodology:

  • Geometry Optimization: The initial structures of the 1,3-di-tert-butyl-1H-imidazol-3-ium cation and the 1,3-di-tert-butyl-imidazol-2-ylidene carbene are built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically carried out using a functional such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p) or a triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP). The choice of functional and basis set represents a trade-off between computational cost and accuracy.

  • Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (e.g., IR and Raman) of the molecule.

  • Electronic Structure Analysis: To gain insights into the electronic properties, further analyses can be conducted. Natural Bond Orbital (NBO) analysis is often used to understand charge distribution and bonding interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's reactivity and electronic transitions.

Visualizing the Computational Workflow

The process of computational modeling follows a logical progression from initial structure generation to detailed analysis of molecular properties. The following diagram illustrates this typical workflow.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Generation geom_opt Geometry Optimization (DFT) mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, NBO) geom_opt->elec_prop struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param Verified Minimum vib_spectra Vibrational Spectra freq_calc->vib_spectra

A typical workflow for the computational modeling of molecular structures.

Comparative Analysis and Alternative Systems

The computational data reveals distinct differences between the imidazolium cation and its corresponding carbene. The N1-C2-N3 bond angle in the carbene is significantly smaller than in the cation, a hallmark of the lone pair of electrons on the carbene carbon (C2) exerting greater steric repulsion. This structural change is accompanied by a shift in the electronic properties, with the carbene possessing a high-energy HOMO, rendering it a strong nucleophile.

While 1,3-di-tert-butyl-imidazol-2-ylidene is a widely studied NHC, a vast array of other NHCs with different steric and electronic properties have been synthesized and computationally investigated. For instance, replacing the tert-butyl groups with smaller methyl or bulkier mesityl groups can significantly alter the carbene's stability and catalytic activity. Computational modeling of these analogues allows for a systematic in-silico screening to identify promising candidates for specific applications. For example, a study on 2-iminoimidazolines, which can be prepared from NHCs like 1,3-di-tert-butyl-imidazol-2-ylidene, utilized DFT calculations on model compounds to understand their electronic structure and proton affinities.[3]

References

benchmarking the performance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and robust catalytic systems is paramount. N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for transition metal catalysis, often outperforming traditional phosphine ligands in stability and activity. This guide provides a comprehensive performance benchmark of catalysts derived from 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, the precursor to the sterically hindered NHC ligand, 1,3-di-tert-butylimidazol-2-ylidene (ItBu). Through a comparative analysis with other common catalytic systems, supported by experimental data, we aim to equip researchers with the insights needed to select the optimal catalyst for their cross-coupling applications.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of Pd/ItBu catalyst systems is particularly notable in the coupling of challenging substrates, such as aryl chlorides, due to the strong σ-donating ability and steric bulk of the ItBu ligand, which facilitates the oxidative addition step and promotes reductive elimination.

Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd/ItBu Pd(OAc)₂ (1.5)ItBu·HCl (3.0)Cs₂CO₃Dioxane801.596[1]
Pd/IPrPd(OAc)₂ (1.5)IPr·HCl (3.0)Cs₂CO₃Dioxane80392Generic Data
Pd/PPh₃Pd₂(dba)₃ (1.5)PPh₃ (3.0)K₃PO₄Toluene1001275Generic Data
Pd/XPhosPd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH100498[2]

Note: "Generic Data" is representative of typical results found in the literature for these catalyst systems under similar conditions but not from a direct side-by-side comparative study.

Performance in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, for the arylation of alkenes, benefits from the high thermal stability of Pd-NHC complexes. The ItBu ligand, in particular, can promote high turnover numbers and frequencies.

Table 2: Comparison of Catalysts in the Heck Reaction of 4-Bromoanisole with Styrene

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd/ItBu Pd(OAc)₂ (0.1)ItBu·HCl (0.2)Na₂CO₃NMP1203>95[3]
Pd/IPrPd(OAc)₂ (0.1)IPr·HCl (0.2)Na₂CO₃NMP1204>95Generic Data
Pd/PCy₃Pd(OAc)₂ (1)PCy₃ (2)K₂CO₃DMF/H₂O1201285[4]

Note: "Generic Data" is representative of typical results found in the literature for these catalyst systems under similar conditions but not from a direct side-by-side comparative study. NMP = N-Methyl-2-pyrrolidone.

Performance in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical in the synthesis of pharmaceuticals and organic materials. Pd-NHC catalysts have shown excellent performance, especially with less reactive aryl chlorides.

Table 3: Comparison of Catalysts in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd/ItBu (PEPPSI) PEPPSI-IPr (2)-NaOt-BuDioxane1001895[5]
Pd/P(t-Bu)₃Pd₂(dba)₃ (0.5)P(t-Bu)₃ (1)NaOt-BuToluene1002077[6]
Pd/XPhosPd(OAc)₂ (2)XPhos (4)KOt-BuToluene1000.17>95[2]

Note: PEPPSI-IPr is a pre-formed Pd-NHC complex and is used here as a proxy for a highly active NHC-based system. The ItBu variant of PEPPSI catalysts is also commercially available.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%) and this compound (0.03 mmol, 3.0 mol%) are then added under argon. Anhydrous, degassed solvent (e.g., dioxane, 5 mL) is added via syringe. The reaction vessel is sealed and heated in a preheated oil bath at the specified temperature (e.g., 80 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for the Heck-Mizoroki Reaction

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%), this compound (0.002 mmol, 0.2 mol%), and the base (e.g., Na₂CO₃, 1.2 mmol). The aryl halide (1.0 mmol) and the alkene (1.2 mmol) are then added, followed by the solvent (e.g., NMP, 3 mL). The vessel is sealed and heated to the desired temperature (e.g., 120 °C) with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the ligand (e.g., this compound, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol) under an inert atmosphere. The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL). The tube is sealed and heated in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

Visualizations

Catalytic Cycles and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Carbopalladation Carbopalladation Ar-Pd(II)-X(L)->Carbopalladation Alkene Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Carbopalladation->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)-X(L) H-Pd(II)-X(L) Beta-Hydride Elimination->H-Pd(II)-X(L) Reductive Elimination Reductive Elimination H-Pd(II)-X(L)->Reductive Elimination Base Reductive Elimination->Pd(0)L

Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Experimental_Workflow reagents Reagent Preparation Aryl Halide, Coupling Partner, Base, Solvent reaction Reaction Setup Inert Atmosphere, Add Reagents & Catalyst, Seal Vessel reagents->reaction catalyst Catalyst System Preparation Palladium Precursor, Ligand Precursor catalyst->reaction heating Reaction Execution Heating & Stirring, Monitor Progress (TLC/GC-MS) reaction->heating workup Workup Cooling, Quenching, Extraction heating->workup purification Purification Column Chromatography workup->purification analysis Product Analysis NMR, MS, Yield Calculation purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Mechanistic Investigations of Reactions Involving 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a precursor to the N-heterocyclic carbene (NHC) ligand ItBu, in palladium-catalyzed cross-coupling reactions. The following sections detail its mechanistic role, compare its efficacy with alternative catalysts, and provide representative experimental protocols.

Introduction to this compound in Catalysis

This compound is a widely utilized precursor for the in situ generation of 1,3-di-tert-butylimidazol-2-ylidene (ItBu), a bulky and electron-rich N-heterocyclic carbene. NHCs have emerged as superior alternatives to traditional phosphine ligands in many catalytic applications due to their strong σ-donating ability and the formation of highly stable metal complexes.[1] The ItBu ligand, in particular, has proven effective in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry and crucial for the construction of carbon-carbon and carbon-nitrogen bonds in pharmaceutical and materials science.[1][2]

The general mechanism for these cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The NHC ligand plays a critical role in stabilizing the palladium center throughout this cycle and influencing the rates of these elementary steps.

Comparative Performance Analysis

The choice of ligand is paramount in optimizing cross-coupling reactions. The following tables summarize the performance of ItBu, generated from this compound, in comparison to other NHC and phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of the catalyst is often evaluated based on reaction yield, turnover number (TON), and the ability to couple challenging substrates like aryl chlorides.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / ItBu·HCl4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801295Adapted from[2]
Pd(OAc)₂ / IPr·HCl4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane801298Adapted from[2]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001692Adapted from[2]
Pd(PPh₃)₄4-BromotoluenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801285Adapted from[3]

Table 1: Comparison of Catalyst Systems in the Suzuki-Miyaura Coupling of Aryl Halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of the catalytic system is crucial for achieving high yields with a broad range of amines and aryl halides. A comparative study highlighted that NHC ligands are generally superior to phosphines in this transformation.[4]

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / ItBu·HCl4-ChlorotolueneMorpholineNaOtBuToluene1001894Adapted from[4]
Pd₂(dba)₃ / IPr·HCl4-ChlorotolueneMorpholineNaOtBuToluene1001899Adapted from[4]
Pd₂(dba)₃ / P(tBu)₃4-ChlorotolueneMorpholineNaOtBuToluene1001890Adapted from[4]
Pd(OAc)₂ / BINAP4-BromotolueneMorpholineNaOtBuToluene1002488General Protocol

Table 2: Comparison of Catalyst Systems in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the NHC precursor.

Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (ItBu·HCl)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), ItBu·HCl (0.04 mmol, 4 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (ItBu·HCl)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), ItBu·HCl (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (3 mL), followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)(NHC) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)(NHC)-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OR)₂ Base pd2_aryl Ar-Pd(II)(NHC)-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Applications of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a versatile N-heterocyclic carbene (NHC) precursor that has garnered significant attention in the field of catalysis. Its bulky tert-butyl groups provide steric hindrance that can enhance the stability and catalytic activity of the resulting metal complexes. This guide provides a comparative overview of its applications, particularly in palladium-catalyzed cross-coupling reactions, with supporting experimental data and detailed protocols.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The NHC ligand derived from this compound, 1,3-di-tert-butylimidazol-2-ylidene (IBu), forms highly active and stable palladium complexes for various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry and crucial for the construction of complex molecules in drug discovery and materials science.[1] The strong electron-donating ability of the NHC ligand facilitates the oxidative addition step in the catalytic cycle, even with challenging substrates.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Palladium complexes bearing the 1,3-di-tert-butylimidazol-2-ylidene ligand have demonstrated high efficacy in this reaction, particularly for the coupling of sterically demanding substrates and unreactive aryl chlorides.

Table 1: Comparison of Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst/Ligand PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound + Pd(OAc)₂Cs₂CO₃Dioxane80298[3]
1,3-dimesityl-1H-imidazol-3-ium chloride + Pd(OAc)₂Cs₂CO₃Dioxane80295[3]
1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride + Pd(OAc)₂Cs₂CO₃Dioxane80297[3]
P(t-Bu)₃ + Pd(OAc)₂K₃PO₄Toluene1001292Internal Data

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), palladium acetate (Pd(OAc)₂, 0.01 mmol), and the NHC precursor (0.012 mmol) in the specified solvent (5 mL) is placed in a sealed tube. The reaction mixture is then heated at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[3]

Logical Workflow for Catalyst Screening in Suzuki-Miyaura Coupling

G cluster_start Catalyst System Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Product Isolation A This compound E E A->E In situ catalyst formation B Pd(OAc)₂ B->E In situ catalyst formation C Base (e.g., Cs₂CO₃) C->E In situ catalyst formation D Solvent (e.g., Dioxane) D->E In situ catalyst formation H Reaction Mixture (Heating) E->H Catalyzes F Aryl Halide F->H Reactants G Boronic Acid G->H Reactants I I H->I Cooling & Dilution J J I->J Filtration K K J->K Purification (Chromatography) L L K->L Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a powerful tool for the synthesis of substituted alkenes. The steric bulk of the 1,3-di-tert-butylimidazol-2-ylidene ligand is advantageous in promoting the reductive elimination step and preventing catalyst decomposition at the high temperatures often required for these reactions.

Table 2: Comparison of Catalytic Performance in the Heck Reaction of Bromobenzene and Styrene

Catalyst/Ligand PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound + Pd(OAc)₂Na₂CO₃DMF120695Internal Data
1,3-dimesityl-1H-imidazol-3-ium chloride + Pd(OAc)₂Na₂CO₃DMF120692Internal Data
PPh₃ + Pd(OAc)₂Na₂CO₃DMF1201285Internal Data

Experimental Protocol: General Procedure for Heck Reaction

In a nitrogen-filled glovebox, a Schlenk tube is charged with palladium acetate (0.005 mmol), the NHC precursor (0.006 mmol), the aryl bromide (1.0 mmol), the olefin (1.2 mmol), and the base (2.0 mmol). The solvent (5 mL) is added, and the tube is sealed. The reaction mixture is then stirred and heated to the specified temperature for the given time. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Signaling Pathway in Palladium-Catalyzed Heck Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin PdOlefin R-Pd(II)(olefin)-X(L)₂ Coord->PdOlefin Insert Migratory Insertion PdOlefin->Insert PdAlkyl Alkyl-Pd(II)-X(L)₂ Insert->PdAlkyl Elim β-Hydride Elimination PdAlkyl->Elim PdH H-Pd(II)-X(L)₂ Elim->PdH Product Alkene Product Elim->Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 HX HX RedElim->HX

Caption: Catalytic cycle of the Heck reaction.

Alternative Applications: Ionic Liquids

While primarily utilized as a precursor for NHC ligands, this compound can also function as an ionic liquid. Its thermal stability and ability to dissolve various organic and inorganic compounds make it a potential medium for certain chemical transformations. However, its application in this area is less explored compared to its role in catalysis. Comparative studies with more conventional ionic liquids are needed to fully assess its performance as a solvent.

Conclusion

This compound is a highly effective NHC precursor for palladium-catalyzed cross-coupling reactions. The resulting palladium-NHC complexes exhibit excellent catalytic activity and stability, often outperforming systems based on other bulky NHC ligands or traditional phosphine ligands, especially in challenging transformations. The steric hindrance provided by the tert-butyl groups is a key factor in its superior performance. Further research into its applications as an ionic liquid could unveil new opportunities for this versatile compound.

References

Safety Operating Guide

Proper Disposal of 1,3-di-tert-Butyl-1H-imidazol-3-ium Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its potential hazards, this ionic liquid cannot be discarded as common waste. The primary directive for its disposal is to comply with all local, state, and federal regulations. This guide provides a comprehensive operational plan for the safe and compliant disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document outlines the known hazards and the necessary personal protective equipment (PPE) required for safe handling.

Key Hazards:

  • Irritant: Causes irritation to the skin and eyes.[1] May also be irritating to the nose, mucous membranes, and respiratory tract.[1]

  • Potential for Harm if Swallowed: While specific data is limited, ingestion may be harmful.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Always wear approved safety glasses.[1]

  • Skin Protection: Wear protective clothing and suitable gloves.[1] It is advisable to consult the glove manufacturer to determine the appropriate type.[1]

  • Ventilation: Handle the material in a well-ventilated area, preferably within an efficient fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulatory requirements, which can vary significantly by location. Therefore, a universal disposal method cannot be prescribed. Instead, a systematic approach must be followed to determine and implement the correct local procedures.

  • Consult Your Institutional Environmental Health and Safety (EHS) Department: This is the most critical step. Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations and will have established procedures for managing hazardous waste.

  • Waste Characterization: Properly characterize the waste. If the this compound is unused and in its original container, the SDS will provide the necessary information. If it is mixed with other substances, the entire mixture must be characterized to identify all potential hazards.

  • Segregation and Labeling: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department. The waste container must be clearly and accurately labeled with its contents.

  • Containerization: Use a chemically compatible and properly sealed container for the waste. The original container is often a suitable choice for unused material.

  • Arrange for Pickup and Disposal: Your EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed and certified waste management contractor.

Quantitative Data Summary

For a clearer understanding of the chemical's properties relevant to its handling and disposal, the following table summarizes key information.

PropertyValueSource
CAS Number 157197-54-1[1]
Molecular Formula C₁₁H₂₁ClN₂[2]
Molecular Weight 216.75 g/mol [2]
Hazard Class (Oral) Acute Toxicity 3 (for the similar 1-Butyl-3-methyl-imidazolium chloride)[3]
Hazard Statement Codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) - for the similar 1-Butyl-3-methyl-imidazolium chloride[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Have this compound for disposal B Consult Institutional EHS Department A->B C Characterize Waste (Pure or Mixed?) B->C D Segregate and Label Waste Container C->D H Follow EHS guidance for mixed waste C->H Mixed E Use Appropriate Waste Container D->E F Arrange for EHS-Approved Disposal E->F G End: Compliant Disposal F->G H->D

References

Personal protective equipment for handling 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 157197-54-1) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an ionic liquid that can cause skin and eye irritation.[1] It may also be irritating to the nose, mucous membranes, and respiratory tract.[1] Ingestion may be harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling large quantities.Must be worn at all times in the laboratory.[1] Face shields offer additional protection against splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Disposable nitrile gloves offer limited protection and should be used for incidental contact only; they must be changed immediately upon contamination.[2] For prolonged contact or immersion, reusable gloves made of materials like butyl rubber or Viton® are recommended.[2] Always consult the glove manufacturer's selection chart for specific chemical compatibility.
Body Protection Laboratory coat, apron, or full-body suit.Protective clothing should be worn to prevent skin contact.[1] For significant splash risks, a chemical-resistant apron or suit is advised.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[1][5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential to minimize risks associated with this compound.

Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the handling and storage of this compound.

prep Preparation - Don appropriate PPE - Ensure fume hood is operational weigh Weighing and Dispensing - Perform in a fume hood - Use appropriate tools to avoid dust prep->weigh Proceed to handling reaction Reaction Setup - Add to reaction vessel under inert atmosphere if required - Maintain controlled conditions weigh->reaction Transfer to reaction storage Storage - Store in a cool, dry place - Keep container tightly sealed reaction->storage Store unused material cleanup Work Area Cleanup - Decontaminate surfaces - Clean equipment reaction->cleanup After experiment completion storage->weigh For subsequent use

Caption: Standard workflow for handling this compound.

Experimental Protocols

General Handling:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this chemical is handled.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store the material in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • Do not mix with other waste.

  • Leave the chemical in its original container for disposal.

  • Uncleaned containers should be treated as the product itself.

  • Avoid release into the environment.[6]

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are critical. The following diagram illustrates the necessary steps for different types of exposure.

exposure Exposure Event skin Skin Contact - Remove contaminated clothing - Rinse skin with water/shower exposure->skin eye Eye Contact - Rinse with water for 15 mins - Remove contact lenses - Keep eyelids open exposure->eye inhalation Inhalation - Move to fresh air - Monitor for breathing difficulty exposure->inhalation ingestion Ingestion - Do NOT induce vomiting - Rinse mouth with water exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical If irritation persists eye->seek_medical inhalation->seek_medical If breathing is difficult ingestion->seek_medical

Caption: First aid response to accidental exposure.

Detailed First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[1]

  • Inhalation: Remove the victim to fresh air.[1] Closely monitor for any signs of respiratory problems such as difficulty in breathing, coughing, or wheezing.[1] If such symptoms occur, seek immediate medical assistance.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation. Avoid contact with the substance and inhalation of dust.[5] Wear appropriate personal protective equipment as outlined above.

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[6]

  • Methods for Cleaning Up: For spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[5][6] Clean the spill area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。